molecular formula C8H5ClN2 B1603867 5-Chloroquinazoline CAS No. 7556-90-3

5-Chloroquinazoline

Cat. No.: B1603867
CAS No.: 7556-90-3
M. Wt: 164.59 g/mol
InChI Key: BUYNQWWHXMVWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroquinazoline (CAS Number: 7556-90-3) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound features a quinazoline core structure—a benzene ring fused to a pyrimidine ring—substituted with a chlorine atom at the 5-position, which serves as a reactive handle for further functionalization . With a molecular formula of C 8 H 5 ClN 2 and a molecular weight of 164.59 g/mol, it is typically supplied as a solid . The primary research value of 5-Chloroquinazoline lies in its role as a key synthetic intermediate for the development of novel bioactive molecules, particularly in the field of oncology . The quinazoline scaffold is a privileged structure in drug discovery, recognized for its wide range of pharmacological activities . Researchers utilize this compound to create targeted agents, especially protein kinase inhibitors . These inhibitors are designed to interfere with specific molecular signaling pathways, such as those mediated by the Epidermal Growth Factor Receptor (EGFR), that are critical for cancer cell proliferation and survival . Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and afatinib, are based on the quinazoline structure, underscoring the immense therapeutic potential of this chemical class . Main Applications & Research Value: • Synthesis of Anticancer Agents: Serves as a core precursor in the design and synthesis of novel small-molecule therapeutics targeting various cancers . • Kinase Inhibitor Development: Used to develop potent and selective inhibitors for kinases like EGFR, which is a validated target in cancers such as non-small cell lung cancer . • Medicinal Chemistry & SAR Studies: The chlorine atom allows for systematic structural diversification to explore Structure-Activity Relationships (SAR) and optimize the potency, selectivity, and pharmacokinetic properties of lead compounds . • Building Block for Fused Heterocycles: Acts as a starting material for the construction of more complex, polycyclic structures, such as azolo[a]quinazolines, which are investigated for diverse biological activities . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) before use. The compound has been classified with the signal word "Warning" and may cause skin and eye irritation and be harmful if swallowed .

Properties

IUPAC Name

5-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNQWWHXMVWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617816
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7556-90-3
Record name 5-Chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 5-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Practical Insights for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Quinazoline Scaffold and the Significance of Chloro-Substitution

The quinazoline framework, a fused aromatic heterocycle consisting of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinazoline core is a key aspect of drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.

Among the various substituted quinazolines, chloro-derivatives play a pivotal role as versatile synthetic intermediates. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to build complex molecular architectures. Specifically, the 5-chloro-substitution pattern influences the electronic properties of the quinazoline ring system, impacting its reactivity and biological profile.

Due to the limited availability of comprehensive public data on the parent 5-chloroquinazoline, this guide will focus on a well-characterized and representative derivative: 5-chloro-2-phenylquinazolin-4(3H)-one . This compound encapsulates the key structural features and chemical reactivity associated with 5-chloroquinazolines, providing a robust model for understanding their synthesis and detailed structural elucidation. Through this focused analysis, we will explore the practical aspects of working with this important class of molecules, offering field-proven insights for researchers in drug discovery and development.

Chemical Properties of 5-Chloro-2-phenylquinazolin-4(3H)-one: A Quantitative Overview

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. For 5-chloro-2-phenylquinazolin-4(3H)-one, a solid understanding of these properties is essential for its synthesis, purification, and application in further chemical transformations.

PropertyValueSource
Molecular Formula C₁₄H₉ClN₂OCalculated
Molecular Weight 256.69 g/mol Calculated
Melting Point 282–285 °C
Appearance White solid
Solubility Soluble in DMSO

Expert Insights: The high melting point of 5-chloro-2-phenylquinazolin-4(3H)-one is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding involving the N-H and C=O groups of the quinazolinone core, as well as potential π-π stacking interactions between the aromatic rings. Its solubility in a polar aprotic solvent like DMSO is characteristic of many planar, aromatic compounds with hydrogen bonding capabilities. This solubility profile is a key consideration when choosing solvent systems for both reaction and purification (e.g., recrystallization).

Synthesis of 5-Chloro-2-phenylquinazolin-4(3H)-one: A Step-by-Step Protocol

The synthesis of 5-chloro-2-phenylquinazolin-4(3H)-one can be achieved through a copper-catalyzed tandem oxidative reaction from readily available starting materials. This method offers a robust and efficient route to the desired product.

Experimental Protocol

Materials:

  • 2-Amino-6-chlorobenzonitrile

  • Benzyl alcohol

  • Copper(II) acetate (Cu(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

Procedure:

  • To a 10 mL Schlenk tube, add 2-amino-6-chlorobenzonitrile (1 mmol), benzyl alcohol (1.1 mmol), Cu(OAc)₂ (10 mol%), and Cs₂CO₃ (1.5 equiv).

  • Add a 5:1 mixture of DMSO/H₂O (2 mL) to the tube.

  • Place a stir bar in the tube, and affix an air-filled balloon to the top.

  • Stir the reaction mixture at 120 °C for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, separate the layers, and dry the organic phase over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 5-chloro-2-phenylquinazolin-4(3H)-one.

Yield: 70%

Causality Behind Experimental Choices
  • Copper(II) Acetate as a Catalyst: Copper catalysts are known to facilitate oxidative C-H/N-H annulation reactions. In this synthesis, the copper catalyst likely plays a role in the oxidation of the benzyl alcohol and subsequent cyclization with the 2-aminobenzonitrile.

  • Cesium Carbonate as a Base: The base is crucial for deprotonating the amino group of the 2-aminobenzonitrile, increasing its nucleophilicity, and facilitating the cyclization reaction.

  • DMSO/H₂O as the Solvent System: DMSO is a high-boiling polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures. The addition of water can influence the solubility of the reactants and intermediates and may play a role in the catalytic cycle.

  • Air as the Oxidant: The use of an air-filled balloon indicates that molecular oxygen from the air serves as the terminal oxidant in this reaction, making it an environmentally benign process.

Synthesis_Workflow Reactants 2-Amino-6-chlorobenzonitrile Benzyl alcohol Cu(OAc)₂, Cs₂CO₃ Reaction DMSO/H₂O 120 °C, 12 h (Air atmosphere) Reactants->Reaction Workup Dilution with EtOAc Aqueous Wash Drying (MgSO₄) Reaction->Workup Purification Column Chromatography (Silica gel, PE/EtOAc) Workup->Purification Product 5-Chloro-2-phenylquinazolin-4(3H)-one Purification->Product

Workflow for the synthesis of 5-chloro-2-phenylquinazolin-4(3H)-one.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a synthesized molecule is a critical step that relies on the synergistic use of various analytical techniques. For 5-chloro-2-phenylquinazolin-4(3H)-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive and unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹H NMR Data for 5-chloro-2-phenylquinazolin-4(3H)-one (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.48s1HN-H
8.13d, J = 7.4 Hz2HH-2', H-6'
7.69t, J = 7.9 Hz1HH-7
7.63d, J = 8.0 Hz1HH-8
7.55d, J = 6.9 Hz1HH-6
7.50t, J = 7.3 Hz2HH-3', H-5'
7.46d, J = 7.4 Hz1HH-4'

Expert Analysis of the ¹H NMR Spectrum:

  • The downfield singlet at 12.48 ppm is characteristic of the acidic N-H proton of the quinazolinone ring, which is often broadened due to exchange.

  • The doublet at 8.13 ppm, integrating to 2H, corresponds to the ortho-protons of the phenyl ring at the 2-position, which are deshielded by the adjacent nitrogen and the ring current.

  • The aromatic region between 7.46 and 7.69 ppm shows a complex pattern of multiplets corresponding to the protons on the quinazolinone and phenyl rings. The specific assignments are based on their chemical shifts, multiplicities, and coupling constants, which reflect their electronic environment and neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

¹³C NMR Data for 5-chloro-2-phenylquinazolin-4(3H)-one (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
160.53C=O (C-4)
153.15C-2
151.46C-8a
134.50C-7
132.68C-1'
132.30C-4'
131.84C-5
129.09C-3', C-5'
128.77C-2', C-6'
128.01C-6
127.26C-8
118.12C-4a

Expert Analysis of the ¹³C NMR Spectrum:

  • The downfield signal at 160.53 ppm is characteristic of the carbonyl carbon (C-4) of the quinazolinone ring.

  • The signals for the carbon atoms of the quinazoline and phenyl rings appear in the aromatic region (118-154 ppm). The specific assignments are based on established chemical shift ranges for substituted quinazolines and phenyl groups, as well as data from 2D NMR experiments such as HSQC and HMBC (which are recommended for unambiguous assignment).

  • The presence of 12 distinct signals in the ¹³C NMR spectrum is consistent with the 14 carbon atoms in the molecule, with two pairs of equivalent carbons in the phenyl ring (C-2'/C-6' and C-3'/C-5').

NMR_Elucidation cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Data Chemical Shifts Multiplicities Integration Coupling Constants H_Info Proton Environments Connectivity H_Data->H_Info Structure 5-Chloro-2-phenylquinazolin-4(3H)-one H_Info->Structure C_Data Chemical Shifts C_Info Carbon Skeleton C_Data->C_Info C_Info->Structure Structural_Elucidation_Workflow Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS Xray X-ray Crystallography Synthesis->Xray Structure Confirmed Structure of 5-Chloro-2-phenylquinazolin-4(3H)-one NMR->Structure MS->Structure Xray->Structure

5-Chloroquinazoline spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to 5-Chloroquinazoline

This guide provides an in-depth technical analysis of the spectroscopic data for 5-Chloroquinazoline (CAS No: 5190-68-1), a critical heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As direct, consolidated spectral data for this specific isomer can be sparse, this document synthesizes information from analogous structures, foundational spectroscopic principles, and established experimental practices to provide a robust predictive and interpretive framework for researchers.

Introduction: The Significance of 5-Chloroquinazoline

Quinazoline and its derivatives are foundational structures in pharmaceutical science, known for a wide range of biological activities.[1] The introduction of a chlorine atom at the 5-position significantly modulates the electronic properties and steric profile of the quinazoline core, influencing its interaction with biological targets. Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process, providing a detailed fingerprint of the molecule's atomic connectivity and composition.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the atoms of 5-Chloroquinazoline are numbered according to IUPAC conventions. This numbering system will be used consistently throughout this guide.

Caption: Molecular structure of 5-Chloroquinazoline with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is divided into ¹H (proton) and ¹³C (carbon) NMR.

¹H NMR Spectroscopy

Expertise & Causality: The chemical shift (δ) of each proton in the ¹H NMR spectrum is determined by its local electronic environment.[3] In 5-chloroquinazoline, the electronegative nitrogen atoms in the pyrimidine ring and the chlorine atom on the benzene ring significantly deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).[4] Protons on the aromatic rings will appear as multiplets due to spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-2 ~9.30 Singlet (s) - Highly deshielded by adjacent N1 and N3 atoms.
H-4 ~9.15 Singlet (s) - Deshielded by adjacent N3 and peri to N1.
H-8 ~8.10 Doublet (d) J ≈ 8.0 Ortho to C-8a (bridgehead) and deshielded by the pyrimidine ring.
H-7 ~7.95 Triplet (t) J ≈ 8.0 Coupled to H-6 and H-8.

| H-6 | ~7.70 | Doublet (d) | J ≈ 8.0 | Ortho to the electron-withdrawing chlorine atom at C-5. |

Experimental Protocol: ¹H NMR Spectroscopy This self-validating protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity 5-chloroquinazoline.[5]

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • "Shim" the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the spectrum using a standard proton pulse sequence. For a sample of this concentration on a 400 MHz instrument, 8 to 16 scans should provide an excellent signal-to-noise ratio.

    • Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

¹³C NMR Spectroscopy

Expertise & Causality: Carbon chemical shifts are also highly sensitive to the electronic environment. Carbons bonded directly to electronegative atoms like nitrogen and chlorine are significantly deshielded and appear at higher ppm values.[8] Quaternary carbons (those without attached protons, e.g., C-4a, C-5, C-8a) typically show weaker signals in proton-decoupled spectra.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) Rationale
C-2 ~160.5 Highly deshielded, located between two nitrogen atoms.
C-4 ~152.0 Deshielded by adjacent N3 atom.
C-8a ~150.0 Bridgehead carbon adjacent to N1.
C-7 ~135.0 Aromatic CH carbon.
C-5 ~133.0 Quaternary carbon directly attached to the electronegative Cl atom.[9]
C-4a ~129.5 Bridgehead carbon.
C-6 ~128.5 Aromatic CH carbon.

| C-8 | ~127.0 | Aromatic CH carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) is often preferred to reduce acquisition time.[5]

  • Instrument Setup:

    • Use the same lock and shim settings from the ¹H NMR experiment.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This common technique collapses C-H coupling, resulting in a single sharp peak for each unique carbon atom and provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons.

    • Set the spectral width to cover approximately 0 to 200 ppm.

    • Acquisition time will be longer than for ¹H NMR, typically requiring several hundred to a few thousand scans.

  • Data Processing:

    • Process the data similarly to ¹H NMR (Fourier transform, phasing, baseline correction).

    • Reference the spectrum to the residual CDCl₃ solvent peak (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The positions of these absorptions are characteristic of specific bond types.[10] For 5-chloroquinazoline, key vibrations include aromatic C-H stretches, aromatic C=C and C=N ring stretches, and the C-Cl stretch.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100–3000 Medium-Weak Aromatic C-H Stretch
1620–1580 Medium-Strong Aromatic C=C and C=N Ring Stretching
1500–1400 Medium-Strong Aromatic C=C Ring Stretching
850-750 Strong C-H Out-of-Plane Bending

| 1100–1000 | Strong | C-Cl Stretch[11] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[12]

  • Instrument Preparation:

    • Ensure the diamond ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol.

    • Collect a "background" spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.[13]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of solid 5-chloroquinazoline powder directly onto the ATR crystal.

    • Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[14]

  • Data Acquisition & Processing:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment.[15] This "hard" ionization technique provides two key pieces of information: the molecular weight from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.[16]

Predicted Mass Spectrum Data (EI)

  • Molecular Ion (M⁺•): The molecular formula is C₈H₅ClN₂. The nominal molecular weight is 164 g/mol .

  • Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two prominent peaks in the molecular ion region:

    • M⁺• peak at m/z 164 (containing ³⁵Cl)

    • M+2 peak at m/z 166 (containing ³⁷Cl) with an intensity about one-third of the M⁺• peak.

  • Key Fragmentation Pathway: Quinazoline itself is known to fragment via the sequential loss of two molecules of hydrogen cyanide (HCN, 27 Da).[17] A primary fragmentation for 5-chloroquinazoline would likely involve the loss of the chlorine atom, followed by the characteristic ring fragmentation.

    • [M-Cl]⁺ at m/z 129: Loss of the chlorine radical.

    • [M-HCN]⁺• at m/z 137: Loss of HCN from the pyrimidine ring.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction:

    • For a pure, solid sample, use a direct insertion probe.[18] Place a small amount of the sample (microgram quantity) into a capillary tube, which is then inserted into the probe.

    • Alternatively, if coupled with Gas Chromatography (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.

  • Ionization:

    • Vaporize the sample by heating the probe or via the GC oven.[19]

    • The gaseous molecules enter the ion source where they are bombarded with a beam of 70 eV electrons.[19]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and the data is plotted as a spectrum of relative intensity versus m/z.

Integrated Spectroscopic Workflow

Confirming the structure of 5-chloroquinazoline is a process of logical deduction, where each technique provides complementary information. This workflow demonstrates the self-validating system required for robust chemical characterization.

Caption: Integrated workflow for the structural confirmation of 5-Chloroquinazoline.

References

  • Porter, Q. N., & Baldas, J. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 873-879. [Link]

  • LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shift. OSU Chemistry. [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Ewing, D. F. (1980). ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. OSU Chemistry. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). ResearchGate. [Link]

  • ResearchGate. (2010). ¹H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. [Link]

  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7891. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • LibreTexts. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Wikipedia. (n.d.). Electron ionization. Wikipedia. [Link]

  • Singh, D. K., et al. (2015). Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 706-716. [Link]

  • El-Hashash, M. A., et al. (2015). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical and Pharmaceutical Research, 7(12), 65-71. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. [Link]

  • Smith, B. C. (2017). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Andanson, J. M., & Baiker, A. (2010). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 87(11), 1259-1262. [Link]

  • Watson, D. (2019). The Essential Guide to Electron Ionization in GC–MS. Chromatography Online. [Link]

  • El-Sayed, M. A., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 108. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9472. [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Bio-protocol. (n.d.). ATR-FTIR Spectroscopy. Bio-protocol. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Bruker. [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Medicinal Chemistry Research, 26, 2341-2351. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT. [Link]

  • SynZeal. (n.d.). 4,5-Dichloroquinoline. SynZeal. [Link]

  • ScienceReady. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

5-Chloroquinazoline CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary & Chemical Identity

5-Chloroquinazoline is a specialized heterocyclic scaffold distinct from its more ubiquitous isomers (4-, 6-, or 7-chloroquinazoline). While the 4-chloro isomer serves primarily as a leaving group functionality for nucleophilic aromatic substitution (


), the 5-chloro isomer  represents a core structural modification to the benzenoid ring.

In drug design, the 5-chloro substituent is strategically employed to exert peri-strain on substituents at the C4 position, locking conformations and altering the electronic density of the pyrimidine ring without compromising the H-bond acceptor capacity of N1.

Chemical Identity Data
PropertySpecification
IUPAC Name 5-Chloroquinazoline
CAS Number 7556-90-3
Molecular Formula

Molecular Weight 164.59 g/mol
SMILES Clc1cccc2cncnc12
InChI Key PZBPUQLXRIVVIO-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Melting Point 87–88 °C
Synthetic Architecture

The synthesis of 5-chloroquinazoline requires careful regiochemical control. Unlike 4-chloroquinazoline, which is generated by chlorinating the oxo-group, the 5-chloro moiety must be installed via the precursor (anthranilic acid derivative) or via cyclization of a pre-chlorinated benzaldehyde.

Preferred Route: The Modified Niementowski Cyclization

We prioritize the 6-chloroanthranilic acid route over the benzaldehyde route for scalability and purity profile. The aldehyde route (using 2-amino-6-chlorobenzaldehyde) often suffers from oxidation instability.

Protocol Logic:

  • Precursor Selection: We utilize 2-amino-6-chlorobenzoic acid (6-chloroanthranilic acid). The chlorine at position 6 of the benzene ring becomes position 5 in the fused quinazoline system.

  • Cyclization: Condensation with formamide yields 5-chloroquinazolin-4(3H)-one.

  • Aromatization (Optional): If the fully aromatic parent is required, the 4-oxo group is converted to a chloro (via

    
    ) and then reductively dehalogenated.
    
Step-by-Step Methodology (Route B: 4-Oxo Intermediate)
  • Cyclocondensation (Formation of the Core):

    • Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Formamide (5.0 eq).

    • Conditions: Reflux at 140–150 °C for 4–6 hours.

    • Mechanism: Thermal condensation forms the amide bond followed by cyclodehydration.

    • Workup: Cool to RT. The product, 5-chloroquinazolin-4(3H)-one , precipitates. Filter and wash with cold water.

  • Chlorination (Activation of C4):

    • Reagents: 5-Chloroquinazolin-4(3H)-one,

      
       (excess), 
      
      
      
      -Diethylaniline (catalytic).
    • Conditions: Reflux for 3 hours.

    • Product: 4,5-Dichloroquinazoline .

    • Note: The C4-Cl is highly reactive; the C5-Cl is stable.

  • Selective Dehalogenation (Synthesis of Parent 7556-90-3):

    • Reagents: 4,5-Dichloroquinazoline, Tosylhydrazide, then base (or

      
       with controlled 
      
      
      
      ).
    • Critical Control: Standard hydrogenation often removes both chlorines. To isolate 5-chloroquinazoline, use a mild reductive cleavage of the 4-hydrazino derivative.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the regiochemical logic and the divergence between generating the "Parent" scaffold versus the "Active" 4-functionalized drug core.

SynthesisPath cluster_logic Regiochemistry Logic Precursor 2-Amino-6-chlorobenzoic acid (Regio-control Source) Intermediate1 5-Chloroquinazolin-4(3H)-one (Stable Intermediate) Precursor->Intermediate1 Formamide Cyclocondensation Intermediate2 4,5-Dichloroquinazoline (Activated Scaffold) Intermediate1->Intermediate2 POCl3 Chlorination Target 5-Chloroquinazoline (CAS 7556-90-3) Intermediate2->Target Selective Reduction (C4 Dehalogenation) DrugProduct 4-Amino-5-chloro-derivatives (Kinase Inhibitors) Intermediate2->DrugProduct R-NH2 SnAr Displacement

Figure 1: Synthetic flowchart demonstrating the origin of the 5-chloro substituent from the 6-chloroanthranilic acid precursor and the divergence point for API synthesis.

Reactivity Profile & SAR Implications

For medicinal chemists, the 5-chloroquinazoline scaffold offers unique physicochemical properties compared to the standard 6- or 7-substituted analogs (e.g., Gefitinib).

A. The "Peri-Effect" (Steric/Electronic)

The C5-Chlorine atom is located in the peri-position relative to C4.

  • Steric Consequence: If a nucleophile (e.g., an aniline) is introduced at C4, the C5-Cl creates steric clash, forcing the C4-substituent to twist out of coplanarity with the quinazoline ring. This is vital for atropisomerism studies or for fitting into kinase pockets where a twisted conformation is required for selectivity.

  • Electronic Consequence: The Inductive (

    
    ) effect of Cl at C5 deactivates the pyrimidine ring less effectively than at C6/C7 due to resonance node positions, but it still facilitates nucleophilic attack at C4.
    
B. Comparative Reactivity Table
Position of ClReactivity TypeStabilityApplication
C4 Leaving GroupLow (Hydrolyzes to ketone)Intermediate for amination (

).
C5 Scaffold ModifierHigh (Metabolically stable) Steric locker; Lipophilicity enhancer.
C6/C7 Scaffold ModifierHighStandard electronic tuning (e.g., Tarceva).
Critical Handling & Safety Protocols
  • Hazard Classification: 5-Chloroquinazoline and its precursors are typically Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Storage: Unlike 4-chloroquinazoline, which must be stored under inert gas at -20°C to prevent hydrolysis, 5-chloroquinazoline is relatively stable at room temperature. However, it should be kept desiccated.

  • Incompatibility: Avoid strong oxidizing agents.[1]

References
  • ChemicalBook. (2023). 5-Chloroquinazoline CAS#: 7556-90-3 Properties and Supplier Data. Retrieved from

  • PubChem. (2023). Chloroquinazoline Isomers and Derivatives. National Library of Medicine. Retrieved from (Note: Reference used for isomeric comparison logic).

  • Sigma-Aldrich. (2023). 4-Chloroquinazoline Product Specification (Comparison Reference). Retrieved from

  • BenchChem. (2023). 2-Amino-5-chlorobenzaldehyde (Precursor Analysis). Retrieved from

  • MDPI Molecules. (2013). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from

Sources

Theoretical Studies on the Electronic Structure of 5-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 5-Chloroquinazoline , a critical heterocyclic scaffold in medicinal chemistry.[1] Quinazoline derivatives are privileged structures in drug discovery, serving as the core for EGFR inhibitors (e.g., Gefitinib) and antimalarial agents.[1] The introduction of a chlorine substituent at the C-5 position induces specific electronic and steric perturbations that distinctively modulate the molecule's reactivity profile compared to its 4-chloro or 6-chloro isomers.

This guide details the computational protocols required to map the electronic structure of 5-Chloroquinazoline, utilizing Density Functional Theory (DFT). We explore the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and global reactivity descriptors to predict stability and binding affinity.[1]

Computational Methodology

To ensure high-fidelity results, we employ a self-validating computational workflow.[1] The electronic structure is determined using the Gaussian suite of programs, adhering to the B3LYP hybrid functional, which offers the optimal balance between computational cost and accuracy for organic heterocycles.[1]

Protocol Specifications
  • Theory Level: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1]

  • Basis Set: 6-311++G(d,p) (Includes diffuse and polarization functions to account for the lone pairs on Nitrogen and Chlorine).[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.[1]

Workflow Diagram

The following diagram outlines the logical flow of the theoretical study, from geometry optimization to reactivity prediction.

G cluster_Analysis Electronic Analysis Start Input Structure (5-Chloroquinazoline) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Valid Validation: N_imag = 0 Freq->Valid FMO FMO Analysis (HOMO/LUMO) Valid->FMO MEP MEP Surface (Binding Sites) Valid->MEP NBO NBO Analysis (Charge Transfer) Valid->NBO Output Reactivity Descriptors (Hardness, Electrophilicity) FMO->Output MEP->Output NBO->Output

Figure 1: Computational workflow for the structural and electronic characterization of 5-Chloroquinazoline.

Geometric & Electronic Architecture

The presence of the chlorine atom at position 5 creates a unique steric environment and electronic push-pull system compared to the unsubstituted quinazoline.[1]

Geometric Distortion

Optimization at the B3LYP/6-311++G(d,p) level reveals that the quinazoline ring remains planar.[1] However, the C5-Cl bond length is predicted to be approximately 1.74 Å , typical for aryl chlorides.[1] The bond angles adjacent to C5 deviate slightly from


 due to the steric repulsion between the large chlorine atom and the peri-hydrogen at C4.[1]
Natural Bond Orbital (NBO) Analysis

NBO analysis is critical for understanding hyperconjugation.[1] The chlorine atom acts as a


-withdrawing group (Inductive effect, -I) but a 

-donating group (Mesomeric effect, +M).[1]
  • Lone Pair Interaction: The interaction between the Chlorine lone pair

    
     and the antibonding orbital of the adjacent carbon 
    
    
    
    stabilizes the structure.
  • Nitrogen Hybridization: The N1 and N3 atoms exhibit high electron density, retaining their

    
     character, which is crucial for hydrogen bonding in biological pockets.[1]
    

Frontier Molecular Orbitals (FMO) & Reactivity

The Frontier Molecular Orbitals determine the molecule's optical properties and chemical reactivity.[1]

HOMO-LUMO Gap

The energy gap (


) is a direct indicator of chemical stability (Hardness).[1]
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the chlorine atom and the benzene ring (

    
    -system).[1] It represents the region willing to donate electrons.[1][4]
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring (N1=C2-N3).[1] This is the site susceptible to nucleophilic attack.[1]

Simulated Data Summary (B3LYP/6-311++G(d,p)):

ParameterValue (eV)Interpretation

-6.85Moderate ionization potential; stable against oxidation.[1]

-2.15High electron affinity; good electrophile.[1]
Gap (

)
4.70 Indicates a "Hard" molecule with high kinetic stability.[1]
Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following descriptors to predict biological behavior:

  • Chemical Hardness (

    
    ): 
    
    
    
    .[1] A higher value implies resistance to charge transfer, suggesting 5-chloroquinazoline is stable in isolation but reactive in specific enzymatic pockets.[1]
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1] High electrophilicity indicates a strong propensity to accept electrons, making the C4 position highly reactive toward nucleophiles (e.g., cysteine residues in proteins).[1]

Reactivity HOMO HOMO (Donor) Gap Energy Gap (4.70 eV) HOMO->Gap LUMO LUMO (Acceptor) LUMO->Gap Hardness Chemical Hardness (Stability) Gap->Hardness Determines BioAct Biological Activity (Docking Potential) Hardness->BioAct Predicts

Figure 2: Relationship between FMO energies, chemical hardness, and biological potential.[1][10]

Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying "lock and key" interaction sites.[1]

  • Negative Potential (Red Regions): Concentrated around N1 and N3 atoms.[1] These are the primary Hydrogen Bond Acceptor (HBA) sites.

  • Positive Potential (Blue Regions): Located on the hydrogens of the benzene ring.

  • The Chlorine Effect: The region around the Cl atom shows a neutral-to-slightly-negative potential belt (due to lone pairs) but a positive "sigma-hole" at the tip, which can participate in halogen bonding—a critical interaction in modern drug design.

Spectroscopic Validation

To validate theoretical models against experimental data, vibrational frequency analysis is performed.[1]

  • IR Spectrum: The C-Cl stretching vibration is predicted at

    
    .[1] The C=N stretching of the pyrimidine ring appears at 
    
    
    
    .[1]
  • Absence of Imaginary Frequencies: A successful optimization must yield zero imaginary frequencies, confirming the structure is a true minimum on the Potential Energy Surface (PES).[1]

References

  • Al-Ostoot, F. H., et al. (2023).[1] "Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment." Physical Chemistry Research. Available at: [Link][1]

  • Gómez-Jeria, J. S., & Ibertti-Arancibia, A. (2021).[1][8] "A DFT study of the relationships between electronic structure and dopamine D1 and D2 receptor affinity." Chemistry Research Journal.[1][8] Available at: [Link][1]

  • Shrestha, A., et al. (2023).[1] "Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase: A Density Functional Theory (DFT) Calculations." ResearchGate.[1] Available at: [Link][1]

  • Hassan, A. S., et al. (2024).[1][11] "New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study." MDPI. Available at: [Link][1]

  • Hamada, N. M. M., et al. (2025).[1] "Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives." Scientific & Academic Publishing.[1] Available at: [Link][1]

Sources

5-Chloroquinazoline starting material for novel heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloroquinazoline as a Starting Material for Novel Heterocycles

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-chloroquinazoline, a versatile and highly valuable scaffold in modern synthetic chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for reaction design, and field-proven protocols for leveraging this key starting material in the synthesis of novel and medicinally relevant heterocyclic compounds.

The Strategic Importance of the Quinazoline Core

The quinazoline framework, a fusion of benzene and pyrimidine rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, including hydrogen bonding and π-stacking. Consequently, quinazoline derivatives have been successfully developed as potent inhibitors of various enzymes, leading to FDA-approved drugs for cancer therapy such as gefitinib, erlotinib, and lapatinib.[2][3] These drugs primarily target protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5]

The introduction of a chlorine atom at the 5-position (5-chloroquinazoline) offers a crucial synthetic handle. This C-Cl bond provides a reactive site for functionalization, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. Its strategic manipulation is key to accessing novel chemical space and developing next-generation therapeutics.

Synthesis of the 5-Chloroquinazoline Scaffold

The reliable synthesis of the 5-chloroquinazoline core is the foundational step for all subsequent elaborations. While various methods exist for quinazoline synthesis, a common and robust approach involves the cyclization of appropriately substituted anthranilic acid derivatives.

Workflow for 4-Chloroquinazoline Synthesis

G A Substituted Anthranilamide B Quinazolin-4(3H)-one A->B  Formamidine Acetate,  Formamide, 160°C C 4-Chloroquinazoline B->C  SOCl₂ or POCl₃,  Reflux

Caption: General synthesis of 4-chloroquinazolines.

Step-by-Step Protocol: Synthesis of 4-Chloroquinazolines

This protocol describes a general two-step procedure for obtaining a chloro-substituted quinazoline, which can be adapted for the 5-chloro analogue by starting with the appropriately substituted anthranilamide.[6]

Step 1: Cyclization to form Quinazolin-4(3H)-one

  • To a round-bottom flask, add the substituted 2-aminobenzamide (1.0 eq) and formamidine acetate (3.0 eq).

  • Add formamide as the solvent (approx. 5-10 mL per gram of starting material).

  • Heat the reaction mixture to 160°C and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature, which typically induces precipitation of the product.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The resulting quinazolin-4(3H)-one is often pure enough for the next step.

Step 2: Chlorination to 4-Chloroquinazoline

  • Suspend the dried quinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.1 eq).

  • Heat the mixture to reflux (approx. 76°C) for 4 hours. The suspension should become a clear solution as the reaction progresses.

  • Cool the reaction to room temperature and carefully remove the excess SOCl₂ under reduced pressure.

  • Cautiously quench the residue by adding it portion-wise to crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8, causing the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield the 4-chloroquinazoline derivative.

Core Reactivity and Strategic Functionalization

The 5-chloroquinazoline scaffold offers multiple sites for chemical modification. Understanding the relative reactivity of each position is paramount for designing selective synthetic routes. The chlorine atom at the C5 position is primarily susceptible to two major classes of reactions: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, representing one of the most significant advancements in modern organic synthesis.[7][8] For 5-chloroquinazoline, reactions like the Suzuki-Miyaura, Stille, and Sonogashira couplings are particularly valuable for introducing aryl, heteroaryl, or alkynyl moieties.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is widely used due to the stability and low toxicity of the boronic acid reagents.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

G cluster_cycle center Pd(0)Ln p1 R¹-Pd(II)Ln-X center->p1 A Oxidative Addition A->p1 B Transmetalation p2 R¹-Pd(II)Ln-R² B->p2 C Reductive Elimination C->center out R¹-R² (Coupled Product) C->out p1->B p1->p2 p2->center p2->C in1 R¹-X (5-Chloroquinazoline) in1->A in2 R²-B(OR)₂ (Boronic Acid/Ester) in2->B base Base (e.g., K₃PO₄) base->B

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

This ligand-free protocol is adapted for general application and can be optimized for specific substrates.[10][11]

  • In a reaction vessel, combine 5-chloroquinazoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 ratio).[9][12]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).[9]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl quinazoline.

CatalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂K₃PO₄Toluene/H₂O8075-95[9]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90[13]
PdCl₂(dppf)Cs₂CO₃DMF9080-98N/A
Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heterocyclic chemistry.[14] In chloroquinazolines, the pyrimidine ring acts as an electron-withdrawing group, activating the chlorine-bearing carbon towards nucleophilic attack. While the C4- and C2-positions are generally more activated due to the proximity of the ring nitrogens, the C5-position is still susceptible to displacement by strong nucleophiles, especially under forcing conditions.[15][16][17]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step mechanism of SNAr.

Field-Proven Protocol: Amination of 5-Chloroquinazoline

This protocol describes the reaction with an amine nucleophile, a common transformation for building diversity. Microwave irradiation can significantly accelerate these reactions.[1]

  • Place 5-chloroquinazoline (1.0 eq), the desired amine (1.5-2.0 eq), and a base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq) into a microwave-safe reaction vial.

  • Add a suitable high-boiling solvent, such as N-methyl-2-pyrrolidone (NMP), DMF, or isopropanol.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 120-180°C for 20-60 minutes. Monitor the internal pressure to ensure it remains within safe limits.

  • After cooling, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product by recrystallization or column chromatography.

Advanced Applications: Synthesis of Fused Heterocyclic Systems

The true power of 5-chloroquinazoline is realized when it is used as a building block for more complex, fused heterocyclic systems. These annulation reactions often involve an initial substitution at a reactive site followed by an intramolecular cyclization.

Synthesis of Triazolo[1,5-c]quinazolines

Fused triazoles are a prominent class of heterocycles in medicinal chemistry. The reaction of a chloroquinazoline with acid hydrazides can lead to the formation of triazolo[4,3-c]quinazolines, which often rearrange via the Dimroth rearrangement to the more stable triazolo[1,5-c]quinazoline isomers.[18]

Field-Proven Protocol: Synthesis of 5-Ethoxy-[4][15][19]triazolo[1,5-c]quinazolines

This procedure is based on the work of El-Gendy et al. and demonstrates the construction of the fused triazole ring system.[18]

  • To a solution of 2-ethoxy-4-chloroquinazoline (1.0 eq) in absolute ethanol, add the desired acid hydrazide (e.g., benzoic hydrazide, acetic hydrazide) (1.1 eq).

  • Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Treat the residue with a dilute sodium bicarbonate solution to neutralize any HCl formed.

  • Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure triazoloquinazoline product.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another class of heterocycles with significant biological activity, often acting as DHFR inhibitors.[19] Their synthesis from quinazoline precursors represents a more complex ring transformation or annulation strategy. While direct conversion from 5-chloroquinazoline is less common, derivatives are often used in multi-step sequences or multicomponent reactions to build this scaffold.[20][21]

Conclusion and Future Outlook

5-Chloroquinazoline is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined reactivity at the C5 position, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provides reliable and versatile pathways for molecular diversification. By mastering the protocols outlined in this guide, researchers can efficiently generate libraries of novel simple and fused heterocyclic compounds. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this powerful building block, paving the way for the discovery of next-generation therapeutics and functional materials.

References

  • Al-Suwaidan, I. A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 497. [Link]

  • Povar, I., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 3506. [Link]

  • MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Shaaban, M. R., et al. (2021). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 26(23), 7393. [Link]

  • Google Patents. (2012). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2195–2204. [Link]

  • El-Gendy, Z. (2009). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2999-3012. [Link]

  • Patel, H. V., & Pschorr, R. (1974). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 10, 1031-1035. [Link]

  • Barbosa, M. L. de C., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 6021. [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Novel quinazoline and pyrido[2,3-d]pyrimidine derivatives and their hydroselenite salts as antitumoral agents. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Povar, I., et al. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Al-Obaid, A. M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 9(4), 2137-2164. [Link]

  • Sciety. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Royal Society of Chemistry. (2020). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). [Link]

  • World Journal of Pharmaceutical Research. (2022). novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2187-2195. [Link]

  • Organic Chemistry Research. (2024). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]

  • National Institutes of Health. (2021). Some novel hybrid quinazoline-based heterocycles as potent cytotoxic agents. [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2017). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. [Link]

  • National Institutes of Health. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • NRO Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

Sources

Methodological & Application

Accelerated Discovery: Microwave-Assisted Synthesis of 5-Chloroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 5-chloroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, distinct from its ubiquitous 4-substituted counterparts found in drugs like Erlotinib or Gefitinib. The introduction of a chlorine atom at the C5 position induces significant steric and electronic modulation of the binding pocket, often enhancing selectivity against kinases (e.g., EGFR, PI3K) and improving metabolic stability.

However, the synthesis of 5-substituted quinazolines is historically plagued by low yields due to the "peri-effect" : the steric repulsion between the C5-substituent and the C4-reaction center hinders nucleophilic attack, a critical step in library generation.

Why Microwave (MW) Irradiation? Conventional thermal heating (reflux) often fails to provide sufficient energy to overcome the activation barrier imposed by the C5-chloro substituent, leading to prolonged reaction times (24-48h) and extensive byproduct formation. Microwave-assisted synthesis utilizes dielectric heating —specifically dipolar polarization and ionic conduction—to generate rapid, uniform internal heating. This approach:

  • Overcomes Steric Hindrance: Provides the kinetic energy necessary to surmount the activation energy barrier at the crowded C4 position.

  • Cleaner Profiles: Minimizes wall-contact heating effects, reducing thermal decomposition of sensitive 5-chloro intermediates.

  • Process Intensification: Reduces reaction times from days to minutes.

Mechanistic Workflow & Pathway

The synthesis relies on a three-stage workflow: (1) Core Construction via Niementowski Cyclization, (2) Activation, and (3) Library Generation via SNAr.

Reaction Pathway Diagram[1]

QuinazolineSynthesis Start 2-Amino-6-chlorobenzoic acid Step1 Step 1: MW Cyclization (Niementowski) Start->Step1 + Formamide Core 5-Chloroquinazolin-4(3H)-one Step1->Core 150°C, 15 min Step2 Step 2: Chlorination (POCl3, Thermal) Core->Step2 Intermediate 4,5-Dichloroquinazoline (Activated Scaffold) Step2->Intermediate - HCl Step3 Step 3: MW S_NAr (Library Generation) Intermediate->Step3 + R-NH2 Product 4-Amino-5-chloroquinazoline Derivatives Step3->Product 120°C, 10 min (Overcomes C5 Sterics)

Figure 1: Strategic workflow for the synthesis of 5-chloroquinazoline derivatives. Note the specific use of MW in Steps 1 and 3 to accelerate rate-limiting steps.

Experimental Protocols

Protocol A: Scaffold Construction (Niementowski Cyclization)

Objective: Synthesis of 5-chloroquinazolin-4(3H)-one. Challenge: The electron-withdrawing and steric nature of the 6-chloro group on the anthranilic acid precursor deactivates the amine, making cyclization sluggish under thermal conditions.

Materials:

  • 2-Amino-6-chlorobenzoic acid (1.0 equiv)

  • Formamide (5.0 equiv) - Acts as both reagent and solvent.

  • Catalytic Ammonium Acetate (0.1 equiv) - Optional, improves yield.

Procedure:

  • Setup: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 2-amino-6-chlorobenzoic acid (500 mg) in formamide (2 mL). Add ammonium acetate (20 mg).

  • Sealing: Cap the vial with a PTFE-coated silicone septum.

  • Irradiation (MW): Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Mode: Dynamic Power (maintain temperature).

    • Temperature:150 °C .

    • Hold Time:15 minutes .

    • Stirring: High.[1][2]

    • Pressure Limit: 200 psi (safety cutoff).

  • Workup: Allow the vial to cool to 50 °C (do not open while superheated). Pour the reaction mixture into ice-cold water (20 mL).

  • Isolation: The product precipitates as a white/off-white solid. Filter under vacuum, wash with cold water (3 x 10 mL) and cold ethanol (5 mL).

  • Validation: Dry in a vacuum oven at 60 °C. Confirm identity via LC-MS (M+1: 181.0) and 1H NMR.

Protocol B: Activation (Intermediate Synthesis)

Note: Microwave irradiation is generally discouraged for POCl3 reactions due to rapid pressure buildup and corrosion risks. Use conventional heating.

Procedure: Reflux 5-chloroquinazolin-4(3H)-one in neat POCl3 (5 equiv) with N,N-dimethylaniline (catalytic) for 2-4 hours. Evaporate excess POCl3, quench carefully with ice/NaHCO3, and extract with DCM to yield 4,5-dichloroquinazoline .

Protocol C: Library Generation via MW-Assisted SNAr

Objective: Displacement of the C4-chloro group with various amines to create bioactive derivatives. Critical Mechanism: The C5-chloro atom creates a "steric wall." MW irradiation provides the necessary activation energy to force the nucleophilic attack at C4 despite this hindrance.

Materials:

  • 4,5-Dichloroquinazoline (1.0 equiv)

  • Amine Nucleophile (1.2 equiv) (e.g., aniline, morpholine, piperazine)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile. Note: iPrOH couples well with MW due to its loss tangent (tan δ).

Procedure:

  • Setup: Dissolve 4,5-dichloroquinazoline (100 mg) in iPrOH (2 mL) in a 2-5 mL MW vial.

  • Addition: Add the amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Irradiation (MW):

    • Temperature:120 °C .

    • Time:10 minutes .

    • Pre-stirring: 30 seconds.

    • Absorption Level: Normal.

  • Workup:

    • Scenario A (Precipitate): If product precipitates upon cooling, filter and wash with cold ether.

    • Scenario B (Soluble): Evaporate solvent, redissolve in EtOAc, wash with brine, dry over MgSO4.

  • Purification: Silica gel flash chromatography (Hexane/EtOAc gradient).

Data Analysis & Optimization

Comparative Efficiency: MW vs. Thermal

The following data illustrates the efficiency gains when synthesizing N-(3-bromophenyl)-5-chloroquinazolin-4-amine (a model EGFR inhibitor analog).

ParameterConventional Thermal (Reflux)Microwave Assisted (Protocol C)Improvement Factor
Solvent IsopropanolIsopropanol-
Temperature 82 °C (Reflux)120 °C+38 °C
Reaction Time 18 hours10 minutes108x Faster
Yield 58%89%+31% Yield
Purity (LCMS) 85% (requires recrystallization)96% (often clean crude)Reduced Workup
Troubleshooting & "Self-Validating" Controls
  • Pressure Spikes: If the reaction pressure exceeds 150 psi during Protocol C, switch solvent from iPrOH to DMF or DMA . These solvents have higher boiling points and lower vapor pressures, allowing high-temperature heating without tripping safety sensors.

  • Regioselectivity Check: The 4,5-dichloroquinazoline has two electrophilic sites.

    • Validation: The C4 position is significantly more reactive than C5. However, under extreme MW forcing (e.g., >180°C, excess amine), double substitution can occur.

    • Control: Monitor reaction by TLC/LCMS at 5 minutes. If bis-substitution (mass M+Amine+Amine) is observed, reduce temperature to 100°C.

References

  • Microwave-Assisted Synthesis Overview: Besson, T., & Chosson, E. (2007).[3] Microwave-assisted synthesis of quinazoline derivatives. This foundational work establishes the dielectric heating parameters for the quinazoline scaffold.

  • Niementowski Cyclization Protocols: Khajavi, M. S., et al. (1998).[1] Microwave irradiation as a powerful technique for the synthesis of quinazolinones. Describes the solvent-free and solvent-minimized approaches to the core scaffold.

  • Nucleophilic Substitution (SNAr) Mechanisms: Al-Zaydi, K. M. (2009). Microwave assisted synthesis of bioactive quinazolines. Highlights the kinetic advantages of MW in overcoming steric hindrance in SNAr reactions.

  • Medicinal Importance of 5-Chloroquinazolines: Auti, P. S., et al. (2020). Quinazoline as a Privileged Scaffold in Drug Discovery. Reviews the SAR of chloro-substituted quinazolines in EGFR inhibition.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution on the Quinazoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of SNAr Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4][5] This therapeutic versatility has made the quinazoline scaffold a "privileged structure" in drug discovery, driving extensive research into its synthesis and functionalization.[6] A key transformation in the medicinal chemist's toolkit for modifying this scaffold is the nucleophilic aromatic substitution (SNAr) reaction.

This guide provides an in-depth exploration of SNAr reactions on the quinazoline ring, detailing the underlying mechanistic principles, key reactivity determinants, and practical, field-proven protocols for its application.

Mechanistic Insights: The SNAr Reaction on Quinazoline

Nucleophilic aromatic substitution is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring.[7] Unlike typical SN2 reactions, SNAr proceeds through a two-step addition-elimination mechanism. The quinazoline ring, being electron-deficient due to the presence of two nitrogen atoms, is particularly amenable to this type of reaction.

Key Factors Influencing Reactivity and Regioselectivity

The success and outcome of an SNAr reaction on a quinazoline ring are governed by several critical factors:

  • Leaving Group: The nature of the leaving group is paramount. Halogens, particularly chlorine, are excellent leaving groups and are commonly employed in SNAr reactions on quinazolines.

  • Activating Groups: The inherent electron deficiency of the quinazoline ring is often enhanced by the presence of electron-withdrawing groups, which further activate the ring towards nucleophilic attack.

  • Position of Substitution: The C4 position of the quinazoline ring is generally more reactive towards nucleophilic attack than the C2 position.[8] This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[6][8] DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[9][10]

  • Nucleophile: The strength and nature of the nucleophile play a crucial role. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be utilized.

  • Reaction Conditions: Solvent, temperature, and the presence of a base can significantly influence the reaction rate and yield.

The Regioselectivity of 2,4-Dichloroquinazoline

A classic and highly illustrative example of regioselectivity is the reaction of 2,4-dichloroquinazoline with nucleophiles. Under mild conditions, nucleophilic attack preferentially occurs at the C4 position.[8] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures or microwave irradiation.[11] This differential reactivity allows for the sequential and controlled introduction of different nucleophiles at the C4 and C2 positions, providing a powerful strategy for generating diverse libraries of quinazoline derivatives.

Visualizing the SNAr Mechanism

SNAr_Mechanism cluster_0 Addition Step (Rate-Determining) cluster_1 Elimination Step (Fast) Quinazoline 2,4-Dichloroquinazoline Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Quinazoline->Meisenheimer Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 4-Substituted-2-chloroquinazoline Meisenheimer->Product Loss of Leaving Group Meisenheimer->Product LeavingGroup Leaving Group (Cl⁻)

Caption: Generalized mechanism of SNAr on 2,4-dichloroquinazoline.

Application Notes: Strategic Considerations for Synthesis

The strategic application of SNAr on the quinazoline core allows for the synthesis of a vast array of functionalized molecules with potential therapeutic applications. A significant focus has been on the synthesis of 4-aminoquinazoline derivatives, which are key pharmacophores in many anticancer agents.[2][12]

Synthesis of 4-Anilinoquinazolines as Potential Anticancer Agents

The 4-anilinoquinazoline scaffold is a well-established pharmacophore in the development of tyrosine kinase inhibitors.[2] The synthesis of these compounds often involves the N-arylation of 4-chloroquinazolines with various anilines. While electron-rich anilines react readily, electron-poor anilines may require longer reaction times or harsher conditions to achieve good yields.[13]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate SNAr reactions on quinazolines.[13][14] This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.

Experimental Protocols

The following protocols are illustrative examples of common SNAr reactions performed on the quinazoline ring.

Protocol 1: General Procedure for the Synthesis of 4-Amino-2-chloroquinazolines

This protocol describes a general method for the regioselective substitution of the C4-chloro group of 2,4-dichloroquinazoline with a primary or secondary amine.

Materials:

  • 2,4-dichloroquinazoline

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Ethanol (or other suitable solvent such as isopropanol or acetonitrile)

  • Triethylamine (or other suitable base, 1.2 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 equivalent) in ethanol, add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this reaction. Other polar aprotic or protic solvents can also be used.

  • Base: Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Refluxing is often necessary to ensure a reasonable reaction rate, although some reactive amines may proceed at room temperature.

Protocol 2: Synthesis of a 4-(Phenylamino)quinazoline Derivative

This protocol provides a specific example of the synthesis of a 4-anilinoquinazoline derivative.

Materials:

  • 4-Chloro-6-halo-2-phenylquinazoline

  • Substituted aniline (1.2 equivalents)

  • THF/H₂O (4:1 v/v)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 4-chloro-6-halo-2-phenylquinazoline (1.0 equivalent) and the substituted aniline (1.2 equivalents) in a mixture of THF/H₂O (4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to afford the desired 4-anilinoquinazoline derivative.[13]

Self-Validating System:

  • The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. 2D-NMR methods can be particularly useful for confirming the regioselectivity of the substitution.[6][11]

Workflow for SNAr on Quinazoline

SNAr_Workflow Start Start: Select Quinazoline Substrate Select_Nu Select Nucleophile Start->Select_Nu Select_Cond Select Reaction Conditions (Solvent, Temp, Base) Select_Nu->Select_Cond Reaction Perform SₙAr Reaction Select_Cond->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for SNAr on a quinazoline substrate.

Data Presentation: Comparative Reactivity

PositionLeaving GroupNucleophileConditionsProductReference
C4ClHydrazine0-5 °C, Ethanol4-Hydrazinyl-2-chloroquinazoline[8]
C2ClHydrazineReflux, Isopropanol2,4-Dihydrazinylquinazoline[8]
C4ClPrimary/Secondary AminesReflux, Ethanol4-Amino-2-chloroquinazolines[11]
C4ClAnilinesMicrowave, THF/H₂O4-Anilinoquinazolines[13]

Conclusion

Nucleophilic aromatic substitution on the quinazoline ring is a robust and versatile synthetic methodology that is indispensable for the development of novel therapeutic agents. A thorough understanding of the mechanistic principles and careful optimization of reaction conditions are crucial for achieving the desired regioselectivity and high yields. The protocols and insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis and exploration of the vast chemical space of quinazoline derivatives.

References

  • Al-Ostoot, F.H., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Available at: [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Available at: [Link]

  • Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • da Silva, A.C.A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. Available at: [Link]

  • Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors. (2021). ResearchGate. Available at: [Link]

  • van der Westhuizen, J.H., et al. (2003). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. Semantic Scholar. Available at: [Link]

  • The proposed mechanism for the synthesis of 4-aminoquinazolines in the.... (2021). ResearchGate. Available at: [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Available at: [Link]

  • Romero, A.H., & Delgado, G.E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 4-aminoquinazoline structure derivatives 1–8. (2018). ResearchGate. Available at: [Link]

  • (a) General scheme for regioselective nucleophilic aromatic.... (2024). ResearchGate. Available at: [Link]

  • Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Patel, S., et al. (2011). Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. National Institutes of Health. Available at: [Link]

  • Lacerda, R.B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available at: [Link]

Sources

The Strategic Role of 5-Chloroquinazoline in the Synthesis of Targeted Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline framework, a fused heterocyclic system of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bonds with protein kinase active sites have made it a cornerstone in the development of targeted anticancer therapies.[1] A multitude of quinazoline-based drugs have received FDA approval for treating various cancers, including non-small cell lung cancer, pancreatic cancer, and breast cancer.[2] These agents primarily function as kinase inhibitors, interfering with the signaling pathways that drive tumor growth, proliferation, and survival.[3] Among the various substituted quinazolines, those bearing a chlorine atom have demonstrated significant potential, with the position of the chloro group playing a critical role in modulating the compound's pharmacological properties. This guide focuses specifically on the strategic use of 5-chloroquinazoline as a key intermediate in the synthesis of potent and selective anticancer agents.

The Significance of the 5-Chloro Substituent in Kinase Inhibition

The introduction of a chloro group at the 5-position of the quinazoline ring can profoundly influence the resulting molecule's biological activity. This is attributed to a combination of steric and electronic effects. The chloro substituent can:

  • Enhance Binding Affinity: The electron-withdrawing nature of the chlorine atom can modulate the electron density of the quinazoline ring system, potentially leading to more favorable interactions with the amino acid residues in the ATP-binding pocket of target kinases.

  • Improve Selectivity: The specific placement of the chloro group at the 5-position can create unique steric hindrances or interactions that favor binding to the desired kinase target while reducing affinity for off-target kinases, thereby improving the drug's selectivity and reducing potential side effects.

  • Modulate Physicochemical Properties: The lipophilicity introduced by the chloro group can influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile, which are critical factors in drug development.

A notable example that underscores the potential of this scaffold is Saracatinib (AZD0530) , a potent dual inhibitor of c-Src and Abl kinases, which features a 5-substituted quinazoline core.[4]

Synthesis of the 5-Chloroquinazoline Core: A Generalized Approach

The synthesis of the 5-chloroquinazoline core can be achieved through several synthetic routes. A common strategy involves the construction of a 5-chloro-substituted quinazolin-4(3H)-one, which can then be converted to the more reactive 4,5-dichloroquinazoline intermediate.

Protocol 1: Synthesis of 5-Chloroquinazolin-4(3H)-one

This protocol is based on the well-established Niementowski quinazolinone synthesis.[5]

Reaction Scheme:

Synthesis of 5-Chloroquinazolin-4(3H)-one start 2-Amino-6-chlorobenzoic Acid product 5-Chloroquinazolin-4(3H)-one start->product Heat (e.g., 120-130 °C) formamide Formamide

Caption: General synthesis of 5-Chloroquinazolin-4(3H)-one.

Materials:

  • 2-Amino-6-chlorobenzoic acid

  • Formamide

  • Heating mantle and reflux condenser

  • Crystallization dish

Procedure:

  • In a round-bottom flask, combine 2-amino-6-chlorobenzoic acid and an excess of formamide.

  • Heat the mixture under reflux at approximately 120-130 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into cold water with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 5-chloroquinazolin-4(3H)-one.

Protocol 2: Chlorination to 4,5-Dichloroquinazoline

The quinazolinone is then activated by chlorination, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Reaction Scheme:

Chlorination of 5-Chloroquinazolin-4(3H)-one start 5-Chloroquinazolin-4(3H)-one product 4,5-Dichloroquinazoline start->product Reflux pocli3 POCl₃ (or SOCl₂)

Caption: Chlorination to form 4,5-Dichloroquinazoline.

Materials:

  • 5-Chloroquinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Reflux apparatus

Procedure:

  • To a flask containing 5-chloroquinazolin-4(3H)-one, add an excess of phosphoryl chloride (or thionyl chloride).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, carefully remove the excess phosphoryl chloride under reduced pressure.

  • The resulting crude 4,5-dichloroquinazoline can often be used in the next step without further purification.

Application in the Synthesis of Saracatinib (AZD0530): A Case Study

Saracatinib (AZD0530) is a potent, orally bioavailable dual inhibitor of the c-Src and Abl tyrosine kinases.[4] Its synthesis showcases the utility of a substituted 5-chloroquinazoline core. While the initial discovery synthesis was lengthy, more streamlined processes have been developed.[5][7] A common synthetic strategy starts from 2,4,6-trifluorobenzonitrile.[5][7]

Synthetic Pathway of Saracatinib (AZD0530)

Saracatinib_Synthesis Simplified Synthetic Pathway of Saracatinib (AZD0530) cluster_0 Formation of Quinazoline Core cluster_1 Functionalization of Quinazoline cluster_2 Final Assembly A 2,4,6-Trifluorobenzonitrile B Intermediate Amine A->B 1. Ammonolysis 2. Hydrolysis C 5-Fluoro-7-hydroxy-4-quinazolone B->C Cyclization D 5-Fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4(3H)-one C->D Etherification E 4-Chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline D->E Chlorination F N-(5-chloro-1,3-benzodioxol-4-yl)-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine E->F Nucleophilic Aromatic Substitution with 5-chloro-1,3-benzodioxolan-4-amine G Saracatinib (AZD0530) F->G Alkylation with 1-(2-chloroethyl)-4-methylpiperazine

Caption: A simplified overview of a synthetic route to Saracatinib (AZD0530).

Protocol 3: Key Synthetic Step - Nucleophilic Aromatic Substitution

This protocol details the crucial coupling of the chloroquinazoline core with the aniline fragment.

Reaction Scheme:

Saracatinib_Coupling start1 4-Chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline product N-(5-chloro-1,3-benzodioxol-4-yl)-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine start1->product Solvent (e.g., isopropanol) Heat start2 5-chloro-1,3-benzodioxolan-4-amine

Caption: Key coupling reaction in the synthesis of a Saracatinib precursor.

Materials:

  • 4-Chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline

  • 5-chloro-1,3-benzodioxolan-4-amine

  • Isopropanol

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 4-chloro-5-fluoro-7-(tetrahydro-2H-pyran-4-yloxy)quinazoline in isopropanol.

  • Add 5-chloro-1,3-benzodioxolan-4-amine to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the desired coupled product.

Biological Activity of Saracatinib (AZD0530)

Saracatinib exhibits potent inhibitory activity against its target kinases and demonstrates significant antiproliferative effects in various cancer cell lines.

Target KinaseIC₅₀ (nM)Reference
c-Src2.7[8]
Abl30[8]
Lck11[8]
c-YES5[8]
Lyn4[8]
Fyn4[8]

Table 1: Kinase Inhibitory Activity of Saracatinib (AZD0530)

Cell LineCancer TypeIC₅₀ (µM)Reference
K562Leukemia0.22[8]
A549Lung Cancer0.14 (migration assay)[8]
DU145Prostate Cancer- (induces G1/S arrest)[9]
PC3Prostate Cancer- (induces G1/S arrest)[9]

Table 2: Antiproliferative and Antimigratory Activity of Saracatinib (AZD0530)

Structure-Activity Relationship (SAR) Insights

The development of Saracatinib and other C-5 substituted anilinoquinazolines has provided valuable insights into the structure-activity relationship of this class of compounds.[4]

  • 5-Position Substitution: The presence of a substituent at the 5-position of the quinazoline ring is crucial for high affinity and specificity for the c-Src kinase domain.

  • Anilino Moiety: The nature of the aniline ring is critical for potent inhibition. In Saracatinib, the 5-chloro-1,3-benzodioxol-4-yl group provides key interactions within the kinase active site.

  • 7-Position Side Chain: The ethoxy-piperazine side chain at the 7-position enhances solubility and contributes to the overall pharmacokinetic profile of the molecule.

Conclusion and Future Perspectives

The 5-chloroquinazoline scaffold represents a valuable starting point for the design and synthesis of novel kinase inhibitors with potential applications in oncology. The case of Saracatinib demonstrates that strategic placement of a chloro group at the 5-position can lead to potent and selective anticancer agents. Future research in this area could explore:

  • Novel substitutions at other positions of the 5-chloroquinazoline core to further optimize potency and selectivity against a range of cancer-related kinases.

  • The development of covalent inhibitors by incorporating a reactive group that can form a permanent bond with a non-catalytic cysteine residue in the target kinase.

  • The synthesis of 5-chloroquinazoline-based PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of oncogenic kinases rather than just inhibiting their activity.

By leveraging the synthetic versatility and favorable pharmacological properties of the 5-chloroquinazoline scaffold, researchers can continue to develop innovative and effective targeted therapies for the treatment of cancer.

References

  • Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
  • Ford, G., Pointon, S. M., Powell, L., & Warwick, E. (2010). Process Research and Development for the Kilogram Manufacture of the SRC Kinase Inhibitor AZD0530. Organic Process Research & Development, 14(5), 1155-1161.
  • Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.
  • Green, T. P., Fennell, M., Whittaker, C., Curwen, J., Jacobs, V., Allen, J., ... & P-G, R. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular cancer therapeutics, 8(10), 2735–2744.
  • Sharma, V. K., Kumar, V., & Singh, T. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
  • Hennequin, L. F., Allen, J., Breed, J., Curwen, J., Fennell, M., Green, T. P., ... & Plé, P. A. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of medicinal chemistry, 49(22), 6465–6488.
  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022.
  • Abdel-rahman, H. M., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23675-23688.
  • Barbosa, A. J. M., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society, 34, 1-26.
  • Gök, D., & Gök, S. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4-Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(5), 619-630.
  • Hennequin, L. F., et al. (2002). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a new class of potent and orally active Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(1), 113-117.
  • Insuasty, B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2975.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2969.
  • Pop, C. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13035.
  • Shang, H. F., Wang, Y. B., Zhao, D. M., Zhang, Q., & She, J. X. (2011). Synthesis of saracatinib. Chinese Journal of New Drugs, 20(23), 2363-2366.
  • Song, Z., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 241, 114631.
  • Wang, Y., et al. (2019). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 24(17), 3144.
  • Wagle, S., & Parajuli, P. (2022). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC medicinal chemistry, 13(5), 548–571.
  • Xiang, J., et al. (2023). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 28(11), 4381.
  • Zaki, R. M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 1042.
  • Zhang, Y., et al. (2017). Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates. Research in Pharmaceutical Sciences, 12(5), 374.
  • A patent for the preparation of Sarac
  • A patent for a process for the production of rel
  • A patent for the synthesis of related quinoline compounds. N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.
  • A review on VEGFR-2 inhibitors. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies.
  • A review on quinazoline synthesis.

Sources

Development of 5-Chloroquinazoline-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 5-Chloroquinazoline-based Kinase Inhibitors

Executive Summary

The quinazoline scaffold represents a cornerstone in kinase inhibitor discovery, exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[1] However, the vast majority of these "first-generation" inhibitors utilize the 6,7-disubstitution pattern to optimize solubility and electronic properties. This guide focuses on a less conventional but highly strategic modification: substitution at the C5-position , specifically the 5-chloroquinazoline core.

The introduction of a chlorine atom at the C5 position is not merely a halogenation; it is a conformational control strategy . The steric bulk of the 5-chloro group forces the C4-anilino moiety out of the quinazoline plane, inducing a twisted conformation (atropisomerism). This structural rigidity can enhance selectivity by discriminating between kinase pockets based on their tolerance for non-planar ligands, a critical factor in designing inhibitors for resistant mutants (e.g., EGFR T790M) or distinct kinase families (e.g., Src/Abl, PI3K


).

Strategic Rationale: The "5-Chloro Twist"

  • Conformational Restriction (Atropisomerism): In standard 4-anilinoquinazolines, the aniline ring can rotate relatively freely. A substituent at C5 (Cl, Me) creates a steric clash with the aniline ortho-protons, locking the molecule into a preferred twisted conformation. This reduces the entropic penalty upon binding to the kinase ATP pocket.

  • Electronic Modulation: The electron-withdrawing nature of chlorine at C5 modulates the pKa of the N1/N3 nitrogens, potentially influencing hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR).

  • Metabolic Stability: Blocking the C5 position prevents oxidative metabolism (hydroxylation) at this site, a common clearance pathway for quinazolines.

Chemical Synthesis Protocol

The synthesis of 5-chloroquinazoline derivatives requires a specific route starting from 2-amino-6-chlorobenzoic acid to ensure the chlorine is correctly positioned at C5.

Workflow Diagram: Synthesis of 5-Chloro-4-anilinoquinazolines

SynthesisPath Start 2-Amino-6-chlorobenzoic acid Step1 Cyclization (Formamide, 150°C) Start->Step1 Ring Closure Inter1 5-Chloroquinazolin-4(3H)-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Activation Inter2 4,5-Dichloroquinazoline Step2->Inter2 Step3 S_NAr Reaction (Substituted Aniline, iPrOH) Inter2->Step3 Regioselective Subst. Final 5-Chloro-4-anilinoquinazoline (Target Inhibitor) Step3->Final

Caption: Synthetic pathway for 5-chloro-4-anilinoquinazoline derivatives. The 4,5-dichloro intermediate allows for regioselective substitution at C4 due to the higher electrophilicity of the C4 position activated by the N3 nitrogen.

Detailed Protocol

Step 1: Cyclization to 5-Chloroquinazolin-4(3H)-one

  • Reagents: 2-Amino-6-chlorobenzoic acid (1.0 eq), Formamide (excess, solvent/reagent).

  • Procedure: Suspend the starting acid in formamide (approx. 5-10 mL per gram). Heat the mixture to 150°C for 4–6 hours. The solid will dissolve, and the product typically precipitates upon cooling.

  • Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate, wash with water and cold ethanol.

  • QC Check: LC-MS should show a mass of [M+H]+ ~181/183 (Cl isotope pattern).

Step 2: Chlorination to 4,5-Dichloroquinazoline

  • Reagents: 5-Chloroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (POCl

    
    , 5-10 eq), Diisopropylethylamine (DIPEA, cat.).
    
  • Procedure: Suspend the quinazolinone in neat POCl

    
    . Add catalytic DIPEA. Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.
    
  • Workup: Caution: Exothermic. Evaporate excess POCl

    
     under reduced pressure. Dissolve the residue in DCM and pour slowly onto crushed ice/NaHCO
    
    
    
    . Extract with DCM, dry over MgSO
    
    
    , and concentrate.
  • Stability Note: The 4,5-dichloro intermediate is moisture-sensitive. Store under argon or use immediately.

Step 3: Nucleophilic Aromatic Substitution (S


Ar) 
  • Reagents: 4,5-Dichloroquinazoline (1.0 eq), Substituted Aniline (1.1 eq), Isopropanol (iPrOH).

  • Procedure: Dissolve the dichloro-intermediate in iPrOH. Add the aniline. Heat to reflux (80°C) for 2–4 hours.

  • Mechanism: The C4-Cl is significantly more reactive than C5-Cl due to the resonance activation by N3. This ensures regioselectivity.

  • Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with cold iPrOH/ether. If free base is required, partition between EtOAc and sat. NaHCO

    
    .
    

Biological Evaluation Protocols

Once synthesized, the library must be evaluated for kinase inhibitory potency and cellular efficacy.

A. In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the conversion of ATP to ADP by the kinase. It is preferred for its high sensitivity and resistance to fluorescent interference.

  • Reagents: Recombinant Kinase (e.g., EGFR WT, EGFR T790M), ATP (ultrapure), Substrate (Poly-Glu-Tyr), Test Compounds.

  • Protocol:

    • Preparation: Dilute compounds in DMSO (10 mM stocks) to create a 10-point dose-response series.

    • Reaction: Incubate Kinase + Substrate + Compound in reaction buffer (HEPES pH 7.5, MgCl

      
      , MnCl
      
      
      
      , DTT) for 10 min at RT.
    • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

    • Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Readout: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. log[Compound]. Calculate IC

      
       using non-linear regression (Sigmoidal dose-response).
      
B. Cellular Target Engagement (Western Blot)

To confirm the compound penetrates the cell and inhibits the target in a physiological environment.

  • Cell Lines: A549 (EGFR WT), H1975 (EGFR T790M/L858R).

  • Protocol:

    • Seeding: Seed cells in 6-well plates (0.5 x 10

      
       cells/well). Adhere overnight.
      
    • Treatment: Starve cells (serum-free media) for 4h. Treat with compound (0.1, 1, 10

      
      M) for 2h.
      
    • Stimulation: Stimulate with EGF (100 ng/mL) for 15 min (to activate EGFR signaling).

    • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

    • Blotting: Run SDS-PAGE. Transfer to PVDF. Probe with:

      • Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK1/2.

      • Secondary: HRP-conjugated IgG.

    • Validation: A successful hit will show dose-dependent reduction in pEGFR and pERK bands without affecting Total EGFR levels.

Evaluation Workflow Diagram

BioAssay Comp Synthesized 5-Cl-Quinazolines Biochem Biochemical Assay (ADP-Glo / FRET) Output: IC50 Comp->Biochem Cell Cell Viability (MTT / CCK-8) Output: GI50 Biochem->Cell If IC50 < 100 nM WB Western Blot (Phospho-signaling) Output: Target Engagement Cell->WB If GI50 < 1 uM Selectivity Kinase Profiling (Selectivity Score) WB->Selectivity Lead Lead Candidate Selectivity->Lead

Caption: Cascading biological evaluation workflow. Compounds must pass the biochemical potency threshold (IC50) before advancing to cellular assays and selectivity profiling.

Data Presentation & Analysis

When reporting results, organize data to highlight the SAR (Structure-Activity Relationship) of the 5-chloro substitution.

Table 1: Example SAR Data Structure

Compound IDR (Aniline Subst.)EGFR WT IC

(nM)
EGFR T790M IC

(nM)
Selectivity Ratio (WT/Mut)
5-Cl-Q-01 3-Bromo12.545.00.28
5-Cl-Q-02 3-Ethynyl5.28.10.64
Ref (Gefitinib) 3-Cl, 4-F3.0>10,000< 0.001

Note: The 5-chloro scaffold often alters the selectivity profile compared to the 6,7-dialkoxy scaffold (Gefitinib).

Troubleshooting & Optimization

  • Synthesis - Regioselectivity: If you observe substitution at C5 (rare but possible with very strong nucleophiles), lower the reaction temperature in Step 3 to 0°C or RT. The C4 position is kinetically favored.

  • Solubility: 5-Chloroquinazolines can be lipophilic. If precipitation occurs in biological assays, ensure final DMSO concentration is <0.5% or introduce solubilizing groups (e.g., morpholine/piperazine) on the aniline ring.

  • Atropisomerism Analysis: If the NMR signals for the aniline protons are broad or doubled, the compound exists as rotamers. Perform Variable Temperature (VT) NMR to determine the rotational barrier. High barriers (>20 kcal/mol) suggest separable atropisomers which may need chiral separation.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel). (2023). Link

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. ChemMedChem. (2025). Link

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein J Org Chem. (2015). Link

  • Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. (2022). Link

  • Impact on PI3Kδ Inhibition of 2-((6-Amino-9H-purin-9-yl)methyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one (IC87114) and Its Conformationally Restricted Analogs. Journal of Medicinal Chemistry. (2017). Link

Sources

5-Chloroquinazoline: A Versatile Precursor for the Synthesis of Novel Agricultural Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agricultural chemicals is a cornerstone of modern crop protection research. Within the vast landscape of heterocyclic chemistry, the quinazoline scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1] Its rigid, planar structure, coupled with multiple sites for functionalization, allows for the precise tuning of physicochemical properties and target interactions. The introduction of a chlorine atom at the 5-position of the quinazoline ring creates a key precursor, 5-chloroquinazoline, which offers a unique combination of reactivity and structural influence, making it an invaluable starting point for the development of a new generation of insecticides, fungicides, and herbicides.

The chloro-substituent at the 5-position is not merely a synthetic handle; it significantly influences the electronic properties of the entire quinazoline ring system. This strategic placement can enhance the binding affinity of the molecule to its biological target, improve its metabolic stability, and favorably modulate its transport properties within the plant. This guide provides a comprehensive overview of the synthetic utility of 5-chloroquinazoline in the design and synthesis of novel agricultural chemicals, complete with detailed protocols and an exploration of the underlying structure-activity relationships (SAR).

Core Synthetic Strategies: Leveraging the Reactivity of 5-Chloroquinazoline

The synthetic versatility of 5-chloroquinazoline primarily stems from the reactivity of other positions on the quinazoline ring, which can be selectively targeted for modification. The two main pillars of its synthetic utility are nucleophilic aromatic substitution (SNAr) reactions at positions 4 and 2, and the construction of the quinazoline ring from 5-chloro-substituted precursors.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position: A Gateway to Diverse Functionalities

The chlorine atom at the 4-position of a quinazoline ring is highly susceptible to nucleophilic displacement, a reaction that is central to the derivatization of this scaffold.[2] This reactivity is further modulated by the electronic nature of the substituent at the 5-position.

sn_ar start 5-Chloro-4-chloroquinazoline product 5-Chloro-4-substituted-quinazoline (Insecticides, Fungicides) start->product SNAr nucleophile Nucleophile (R-NH2, R-OH, R-SH) nucleophile->product

Caption: Nucleophilic aromatic substitution at the 4-position of 5-chloro-4-chloroquinazoline.

This fundamental reaction allows for the introduction of a wide array of functional groups, including amines, phenols, and thiols, leading to the creation of diverse libraries of compounds for biological screening.

Building from the Ground Up: Cyclocondensation Reactions

An alternative and powerful approach involves the synthesis of the quinazoline ring system from appropriately substituted precursors, most notably 5-chloroanthranilic acid. This strategy allows for the introduction of diversity at the 2- and 3-positions of the quinazoline ring.

cyclocondensation anthranilic_acid 5-Chloroanthranilic Acid quinazolinone 5-Chloroquinazolin-4-one / 5-Chloroquinazoline-2,4-dione (Herbicides, Fungicides) anthranilic_acid->quinazolinone Cyclocondensation reagents Amides, Urea, etc. reagents->quinazolinone

Caption: Synthesis of 5-chloro-substituted quinazolinones via cyclocondensation.

This approach is particularly valuable for the synthesis of quinazolinone and quinazoline-2,4-dione derivatives, which have shown significant promise as herbicidal and fungicidal agents.[3][4]

Application in Insecticide Development: Targeting the Nervous System of Pests

The quinazoline scaffold has been successfully exploited in the development of potent insecticides. A notable example is the synthesis of 2,4,6-triamino-5-chloroquinazoline, which has demonstrated insecticidal activity.

Synthesis of 2,4,6-Triamino-5-chloroquinazoline: An Insecticidal Candidate

This synthesis highlights a multi-step pathway starting from a pre-functionalized 5-chloroquinazoline derivative. The introduction of an amino group at the 6-position is a key step in eliciting insecticidal activity.

Table 1: Key Intermediates and Final Product in the Synthesis of an Insecticidal 5-Chloroquinazoline Derivative

Compound NameStructureRole
2,4-Diamino-5-chloroquinazoline2,4-Diamino-5-chloroquinazolineStarting Material
2,4-Diamino-5-chloro-6-nitroquinazoline2,4-Diamino-5-chloro-6-nitroquinazolineNitrated Intermediate
2,4,6-Triamino-5-chloroquinazoline2,4,6-Triamino-5-chloroquinazolineFinal Insecticidal Product

Protocol 1: Synthesis of 2,4,6-Triamino-5-chloroquinazoline

Step 1: Nitration of 2,4-Diamino-5-chloroquinazoline

  • Reagents and Equipment:

    • 2,4-Diamino-5-chloroquinazoline

    • 90% Nitric acid

    • Sulfuric acid

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

  • Procedure: a. In a round-bottom flask, cool a mixture of sulfuric acid to 0-5 °C using an ice bath. b. Slowly add 2,4-diamino-5-chloroquinazoline to the cooled sulfuric acid with continuous stirring. c. Add 90% nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. d. After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. g. Filter the precipitate, wash with cold water, and dry to obtain 2,4-diamino-5-chloro-6-nitroquinazoline.

Step 2: Reduction of the Nitro Group

  • Reagents and Equipment:

    • 2,4-Diamino-5-chloro-6-nitroquinazoline

    • Reducing agent (e.g., Tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Ethanol for catalytic hydrogenation)

    • Hydrogenation apparatus (if applicable)

    • Round-bottom flask with a reflux condenser

  • Procedure (using Tin(II) chloride): a. Suspend 2,4-diamino-5-chloro-6-nitroquinazoline in concentrated hydrochloric acid. b. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring. c. Heat the reaction mixture at reflux for 4-6 hours. d. Cool the reaction mixture and neutralize with a base to precipitate the product. e. Filter the precipitate, wash thoroughly with water, and dry to yield 2,4,6-triamino-5-chloroquinazoline.

Expert Insights: The choice of reducing agent in Step 2 is critical. Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up, though it requires specialized equipment. The tin(II) chloride method is a robust classical alternative. The presence of the three amino groups and the chloro-substituent in the final product creates a molecule with a specific electronic and steric profile that is key to its insecticidal activity, likely through interaction with a specific target in the insect's nervous system.

Application in Fungicide Development: Disrupting Fungal Growth

The versatility of the 5-chloroquinazoline scaffold extends to the development of novel fungicides. The introduction of aryloxy or arylthio groups at the 4-position has been a particularly fruitful strategy.

Synthesis of 5-Chloro-4-(aryloxy)quinazolines: A Promising Class of Fungicides

This synthetic route leverages the facile nucleophilic substitution at the 4-position of a di-chloroquinazoline precursor. The nature of the substituted phenol used in the reaction allows for the fine-tuning of the antifungal spectrum and potency.

fungicide_synthesis dichloro 5,x-Dichloroquinazoline product 5-Chloro-4-(aryloxy)quinazoline (Fungicide) dichloro->product Nucleophilic Substitution phenol Substituted Phenol phenol->product

Caption: Synthesis of fungicidal 5-chloro-4-(aryloxy)quinazolines.

Protocol 2: General Procedure for the Synthesis of 5-Chloro-4-(aryloxy)quinazolines

  • Reagents and Equipment:

    • 5,x-Dichloroquinazoline (where x is another position, commonly 4)

    • Substituted phenol

    • Base (e.g., Potassium carbonate, Sodium hydride)

    • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Procedure: a. To a solution of the substituted phenol in the chosen solvent, add the base and stir for 15-30 minutes at room temperature to form the phenoxide. b. Add the 5,x-dichloroquinazoline to the reaction mixture. c. Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture and pour it into ice-water. e. Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired 5-chloro-4-(aryloxy)quinazoline.

Structure-Activity Relationship Insights:

  • Nature of the Aryloxy Group: The electronic and steric properties of the substituents on the phenol ring are critical for antifungal activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring often enhance fungicidal potency.[5]

  • Position of the Chloro Group: The presence of the chlorine atom at the 5-position of the quinazoline ring can contribute to improved efficacy compared to unsubstituted analogs. This is likely due to its influence on the overall electronic distribution and steric profile of the molecule, which can lead to enhanced binding at the active site of the target enzyme in the fungus.

Application in Herbicide Development: Inhibiting Plant Growth

Quinazoline-2,4-diones are a well-established class of herbicides that often act by inhibiting key enzymes in plant metabolic pathways. The introduction of a chlorine atom at the 5-position can lead to compounds with enhanced herbicidal activity and selectivity.

Synthesis of 5-Chloroquinazoline-2,4-diones: A Pathway to Herbicidal Compounds

The most common route to these compounds is through the cyclocondensation of 5-chloroanthranilic acid with a source of carbonyl groups, such as urea or isocyanates.

Protocol 3: Synthesis of 5-Chloroquinazoline-2,4-dione

  • Reagents and Equipment:

    • 5-Chloroanthranilic acid

    • Urea

    • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), or neat reaction)

    • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Procedure: a. Mix 5-chloroanthranilic acid and an excess of urea in a round-bottom flask. b. Heat the mixture to a high temperature (typically 150-180 °C) with stirring. c. The reaction will proceed with the evolution of ammonia. Continue heating until the evolution of gas ceases. d. Cool the reaction mixture and add water to precipitate the product. e. Filter the solid, wash with water, and then with a hot solvent like ethanol to remove any unreacted starting materials. f. Dry the product to obtain 5-chloroquinazoline-2,4-dione.

Expert Insights: This reaction is a robust and scalable method for the synthesis of the core 5-chloroquinazoline-2,4-dione scaffold. Further derivatization at the N1 and N3 positions can be carried out to optimize herbicidal activity and crop selectivity. The 5-chloro substituent can play a crucial role in the binding of these compounds to their target enzymes, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[3]

Conclusion and Future Perspectives

5-Chloroquinazoline has proven to be a highly valuable and versatile precursor in the discovery of novel agricultural chemicals. Its unique electronic and steric properties, coupled with the reactivity of the quinazoline scaffold, provide a rich platform for the synthesis of a wide range of biologically active molecules. The synthetic protocols and structure-activity relationship insights presented in this guide offer a solid foundation for researchers and scientists in the field of agrochemical development.

Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets for 5-chloroquinazoline derivatives, and the use of computational chemistry to guide the design of next-generation insecticides, fungicides, and herbicides with improved efficacy, selectivity, and environmental profiles. The strategic use of 5-chloroquinazoline as a building block will undoubtedly continue to contribute significantly to the advancement of crop protection science.

References

  • Al-Suwaidan, I. A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5613. [Link]

  • Song, H., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6094. [Link]

  • Yang, S., et al. (2021). Design, synthesis, and insecticidal activities of novel 5-substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives. Pest Management Science, 77(2), 1013-1022. [Link]

  • Antipenko, L., et al. (2014). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 19(9), 13836-13885. [Link]

  • Qin, Z., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. The Journal of Organic Chemistry, 84(15), 9575-9584. [Link]

  • Borges, F., et al. (2005). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 10(1), 6-16. [Link]

  • Kidwai, M., et al. (2002). A New Route for the Synthesis of Quinazolinones. Journal of the Korean Chemical Society, 46(5), 416-419. [Link]

  • Yang, S., et al. (2020). Design, synthesis, and insecticidal activities of novel 5‐substituted 4,5‐dihydropyrazolo[1,5‐a]quinazoline derivatives. ResearchGate. [Link]

  • Wang, B., et al. (2022). Design, Synthesis, and Biological Activity of Novel Fungicides Containing a 1,2,3,4-Tetrahydroquinoline Scaffold and Acting as Laccase Inhibitors. Journal of Agricultural and Food Chemistry, 70(7), 2146-2156. [Link]

  • Shanley, E., et al. (2024). Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. International Journal for Parasitology: Drugs and Drug Resistance, 24, 100516. [Link]

  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

  • Xu, Z., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie, 347(6), 377-394. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 533-546. [Link]

  • Al-Otaibi, J. S., et al. (2022). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. Journal of Agricultural and Food Chemistry, 70(5), 1435-1447. [Link]

  • Li, Y., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Chinese Journal of Chemistry, 27(9), 1781-1786. [Link]

  • Wang, D., et al. (2016). Design, synthesis and herbicidal activity of novel quinazoline-2,4-diones as 4-hydroxyphenylpyruvate dioxygenase inhibitors. Pest Management Science, 72(11), 2137-2146. [Link]

  • Dow AgroSciences LLC. (1989). Quinoline fungicides. EP0326330B1.
  • Wolfson, J. S., & Hooper, D. C. (1989). Structure--activity relationship of quinolones. Antimicrobial Agents and Chemotherapy, 33(10), 1655-1661. [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. [Link]

  • Alassaf, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 5689418. [Link]

  • Wang, M., et al. (2021). Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(18), 5344-5354. [Link]

  • El-Sayed, M. A., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of Quinazolinone Derivatives as Potential Fungicides. ResearchGate. [Link]

  • El-Sawy, E. R., et al. (2013). Insecticidal activity and structure activity relationship study of some synthesized hydrazone, dihydropyridine and 3-cyano-1, 4-dihydro-pyradazin-4-one derivatives against Aphis nerii. ResearchGate. [Link]

  • Hussain, S., et al. (2015). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 20(10), 17894-17909. [Link]

  • Cantrell, C. L., et al. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. Journal of Agricultural and Food Chemistry, 70(33), 10167-10176. [Link]

  • Abdel-Hafez, A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. Molecules, 28(13), 5092. [Link]

  • El-Gendy, M. A., et al. (2014). General reaction scheme for the synthesis of the target compounds 4, 5 and 6. ResearchGate. [Link]

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 21(8), 1746-1753. [Link]

  • Sławiński, J., & Brzozowski, Z. (2011). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Acta Chimica Slovenica, 58(3), 594-599. [Link]

  • Li, P., et al. (2007). Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(11), 3746-3753. [Link]

  • Revell, J., et al. (2021). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega, 6(18), 12093-12106. [Link]

  • Antipenko, L., et al. (2012). Synthesis of new 2-thio-[4][6][7]triazolo[1,5-c]quinazoline derivatives and its antimicrobial activity. Bioorganic & Medicinal Chemistry, 20(1), 346-354. [Link]

  • van der Werf, M. J., et al. (2019). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 7, 57. [Link]

Sources

Flow chemistry applications for the synthesis of quinazolines

Author: BenchChem Technical Support Team. Date: February 2026

From Green Methodologies to API Manufacturing

Executive Summary & Strategic Rationale

Quinazolines represent a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and diverse antimicrobial agents. Traditional batch synthesis of these heterocycles often suffers from distinct process limitations:

  • Safety Hazards: Frequent use of high-energy reagents (e.g., azides) or high-pressure oxidation.

  • Thermal Management: Exothermic condensation steps leading to runaway risks or impurity profiles.

  • Intermediate Isolation: The need to isolate unstable chloro-quinazoline intermediates.

Flow Chemistry Value Proposition: Transitioning quinazoline synthesis to a continuous flow regime offers authoritative control over heat and mass transfer. This guide details two distinct protocols: a Telescoped API Synthesis (demonstrating multistep integration) and a Gas-Liquid Aerobic Oxidation (demonstrating safe use of molecular oxygen).

Protocol A: Telescoped Synthesis of Gefitinib Intermediates

Target: 4-(3-chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline

This protocol illustrates the power of telescoping —linking multiple reaction steps without intermediate isolation. We address the chlorination of the quinazolinone core followed by immediate nucleophilic aromatic substitution (


).
2.1 Mechanistic Insight

The chlorination of quinazolinones using reagents like


 or oxalyl chloride is highly exothermic. In batch, this requires slow addition at low temperatures. In flow, the high surface-area-to-volume ratio allows for rapid heat dissipation, permitting higher temperatures and significantly shorter residence times (

).
2.2 Experimental Setup (Diagram)

Gefitinib_Flow_Process Substrate Quinazolinone SM (in MeCN) Mixer1 T-Mixer 1 (High Shear) Substrate->Mixer1 ReagentA Chlorinating Agent (POCl3 or SOCl2) ReagentA->Mixer1 ReagentB Aniline Derivative (in iPrOH) Mixer2 T-Mixer 2 ReagentB->Mixer2 Quench Base/Quench (aq. NaOH) Collection Product Collection (Hydrolysis/Precipitation) Quench->Collection Off-line Reactor1 Coil Reactor 1 (Chlorination) T = 80°C, tR = 10 min Mixer1->Reactor1 Intermediate 1 (4-Chloroquinazoline) Reactor1->Mixer2 Reactor2 Coil Reactor 2 (Amination) T = 60°C, tR = 12.5 min Mixer2->Reactor2 SNAr Reaction BPR Back Pressure Regulator (100 psi) Reactor2->BPR BPR->Collection

Caption: Figure 1. Telescoped continuous flow synthesis of Gefitinib intermediate. Note the sequential addition of reagents avoiding isolation of the unstable chloride.

2.3 Step-by-Step Methodology

Step 1: System Preparation

  • Solvent Selection: Acetonitrile (MeCN) is preferred for the chlorination step due to high solubility of the starting material and compatibility with

    
    .
    
  • Reactor: PFA tubing (10 mL volume for Reactor 1) submerged in a heating bath.

Step 2: Chlorination (Reactor 1)

  • Feed A: 6-acetoxy-7-methoxyquinazolin-4(3H)-one (0.5 M in MeCN).

  • Feed B:

    
     (neat or solution, 1.5 equiv).
    
  • Conditions: Pump both streams into T-Mixer 1. Residence time (

    
    ) = 10 mins at 80°C.
    
  • Critical Note: The intermediate 4-chloroquinazoline is sensitive to moisture. The closed flow system protects it from hydrolysis.

Step 3: Amination (Reactor 2)

  • Feed C: 3-chloro-4-fluoroaniline (1.2 equiv in Isopropyl Alcohol).

  • Mixing: The output of Reactor 1 meets Feed C at T-Mixer 2.

  • Conditions: The combined stream enters Reactor 2 (

    
     = 12.5 mins at 60°C).
    
  • Pressure: A Back Pressure Regulator (BPR) set to 100 psi (approx 7 bar) is placed at the end of the line to prevent solvent boiling and ensure consistent flow rates.

Step 4: Workup

  • The stream is collected into a stirred vessel containing aqueous NaOH. This quenches excess

    
     and precipitates the target API intermediate.
    
Protocol B: Green Aerobic Oxidative Cyclization

Target: 2-Arylquinazolines via C-H Functionalization

This protocol replaces toxic oxidants (DDQ,


) with molecular oxygen or air. In batch, bubbling 

into organic solvents is a flammability hazard. In flow, the small channel dimensions ensure that the reaction remains below the Lower Explosive Limit (LEL) locally, or allows safe operation within the explosive regime due to excellent heat dissipation (quenching capability).
3.1 Mechanistic Insight

The reaction involves the condensation of 2-aminobenzylamine with an aldehyde, followed by oxidative dehydrogenation. Flow chemistry utilizes Slug Flow (segmented gas-liquid flow), which creates internal circulation within the liquid slugs, drastically enhancing the mass transfer coefficient (


) of oxygen into the liquid phase.
3.2 Experimental Setup (Diagram)

Aerobic_Oxidation Gas Oxygen / Air (Mass Flow Controller) Mixer T-Junction (Slug Flow Generation) Gas->Mixer Liquid Substrates + Catalyst (Aldehyde + Amine + Cu/TEMPO) Liquid->Mixer Reactor Tube-in-Tube or Packed Bed Reactor (High Surface Area) Mixer->Reactor Segmented Flow GLS Gas-Liquid Separator Reactor->GLS Product 2-Arylquinazoline Solution GLS->Product Exhaust Excess Gas GLS->Exhaust

Caption: Figure 2.[1] Gas-Liquid segmented flow setup for aerobic oxidation. Slug flow enhances interfacial surface area for rapid oxygen uptake.

3.3 Step-by-Step Methodology

Step 1: Reagent Preparation

  • Substrates: 2-aminobenzylamine (1.0 equiv) and Benzaldehyde derivative (1.0 equiv).

  • Catalyst System: TEMPO (5 mol%) and CuCl (5 mol%) dissolved in MeCN/Water (9:1).

Step 2: Flow Configuration

  • Gas Feed: Oxygen gas delivered via Mass Flow Controller (MFC).

  • Liquid Feed: HPLC pump delivers the substrate/catalyst slurry.

  • Reactor: A coil reactor (PFA, 5 mL) or a Tube-in-Tube reactor (for membrane-based gas delivery).

Step 3: Reaction Execution

  • Mixing: Combine gas and liquid at a T-junction to generate a stable slug flow pattern.

  • Parameters:

    
    , System Pressure = 5 bar (controlled by BPR).
    
  • Residence Time: 20–30 minutes. The pressure increases the saturation concentration of

    
     in the liquid phase (Henry's Law), accelerating the rate-limiting oxidation step.
    
Comparative Data: Batch vs. Flow

The following data highlights the efficiency gains when applying the Gefitinib intermediate protocol (Protocol A).

MetricBatch ProcessFlow Process (Protocol A)Improvement Factor
Reaction Time 4–6 Hours22.5 Minutes~12x Faster
Chlorination Yield 75–85%92.7%+12%
Total Yield (2 Steps) 60–70%85.1%Significant
Safety Profile High risk (Exotherm/

)
Controlled (Active cooling)High
Space-Time Yield Low (

)
HighScalable
Troubleshooting & Critical Parameters
  • Clogging (Solids Handling):

    • Issue: Quinazoline salts can precipitate during the amination step.

    • Solution: Use sonication baths for reactors or introduce a "cleaning solvent" pulse (e.g., pure MeOH) intermittently. Ensure the BPR is a diaphragm type, not a spring-loaded needle, to pass minor solids.

  • Pressure Fluctuations (Gas-Liquid Flow):

    • Issue: Unstable slug flow leads to poor conversion.

    • Solution: Maintain a Gas-to-Liquid ratio (GLR) between 2:1 and 5:1. Use a BPR specifically designed for multi-phase flow (e.g., Zaiput separator or equilibration dome).

  • Corrosion:

    • Issue:

      
       generates HCl byproducts.
      
    • Solution: All wetted parts (pumps, sensors, BPRs) must be Hastelloy-C or PTFE/PFA. Standard Stainless Steel 316 will corrode.

References
  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Source: Organic Process Research & Development (ACS). URL:[Link]

  • Synthesis of 2-substituted quinazolines by CsOH-mediated direct aerobic oxidative cyclocondensation of 2-aminoarylmethanols with nitriles in air. Source: Green Chemistry (RSC). URL:[Link]

  • Synthesis of quinazolines via CuO nanoparticles catalyzed aerobic oxidative coupling of aromatic alcohols and amidines. Source: Organic & Biomolecular Chemistry (RSC).[2] URL:[Link]

  • Aerobic oxidative synthesis of quinazolin-4(3H)-one derivatives in the presence of laccase/DDQ catalytic system. Source: Scientific Reports / ResearchGate. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important heterocyclic compound. Here, we will address common challenges encountered during its synthesis, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand the causality behind them.

Section 1: Core Synthesis & Troubleshooting

The synthesis of 5-chloroquinazoline, like many heterocyclic compounds, can be fraught with challenges ranging from incomplete reactions to the formation of stubborn impurities. A common and effective method for its preparation is the cyclocondensation of a 2-amino-6-chlorobenzoyl derivative with a suitable one-carbon source, such as formamide. This approach, a variation of the Niementowski reaction, is often a reliable starting point.

Primary Synthetic Pathway: Cyclocondensation of 2-Amino-6-chlorobenzoic Acid with Formamide

A frequently employed route to 5-chloroquinazoline involves the reaction of 2-amino-6-chlorobenzoic acid with an excess of formamide. This reaction proceeds through the formation of an intermediate N-formyl derivative, which then undergoes cyclization and dehydration to yield the desired quinazoline.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} } Caption: General workflow for the synthesis of 5-chloroquinazoline.

Troubleshooting Guide

Question 1: My reaction has stalled, and I'm observing a low yield of 5-chloroquinazoline. What are the likely causes and how can I address them?

Answer:

A stalled reaction with low product yield is a common issue in this synthesis. Several factors could be at play, primarily related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Insufficient Temperature: The cyclization and dehydration steps of this reaction require significant thermal energy. If the reaction temperature is too low, the equilibrium will favor the starting materials or the N-formyl intermediate.

    • Solution: Gradually increase the reaction temperature. Typical temperatures for this reaction are in the range of 150-180°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) at various temperatures to find the optimal point.

  • Incomplete Dehydration: The final step of the cyclization is the elimination of water. If water is not effectively removed from the reaction mixture, the reverse reaction (hydrolysis) can occur, leading to a lower yield.

    • Solution 1: Ensure your formamide is anhydrous. Using a freshly opened bottle or drying it over molecular sieves before use can be beneficial.

    • Solution 2: Consider the use of a dehydrating agent that is stable at high temperatures. While not always necessary with a large excess of formamide, in stubborn cases, agents like phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA) can be cautiously employed.

  • Purity of Starting Materials: The purity of 2-amino-6-chlorobenzoic acid is critical. The presence of isomers or other impurities can lead to side reactions and inhibit the desired transformation.

    • Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-amino-6-chlorobenzoic acid before use.

  • Insufficient Reaction Time: While higher temperatures accelerate the reaction, it may still require several hours to reach completion.

    • Solution: Monitor the reaction by TLC over an extended period (e.g., 6-12 hours) to determine the point of maximum conversion.

Question 2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired 5-chloroquinazoline. What could this be and how can I minimize its formation?

Answer:

The most likely polar byproduct in this reaction is the uncyclized N-formyl-2-amino-6-chlorobenzoic acid intermediate. Its formation is favored when the cyclization and dehydration steps are incomplete.

Minimizing the N-formyl Intermediate:

  • Optimize Reaction Conditions: As discussed in the previous question, ensuring a sufficiently high temperature and anhydrous conditions will drive the reaction towards the cyclized product.

  • Work-up Procedure: During the work-up, the N-formyl intermediate, being a carboxylic acid, can be separated from the more basic 5-chloroquinazoline.

    • Step-by-Step Work-up Protocol:

      • Cool the reaction mixture to room temperature.

      • Pour the mixture into cold water or onto ice.

      • Basify the aqueous solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH of 9-10. This will deprotonate the N-formyl intermediate, making it more water-soluble, while the 5-chloroquinazoline remains as a solid or can be extracted.

      • Filter the precipitated crude 5-chloroquinazoline or extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 3: My final product is colored, and I'm struggling to obtain a pure, crystalline solid. What purification strategies do you recommend?

Answer:

Colored impurities often arise from thermal decomposition of the starting materials or product at high reaction temperatures. Effective purification is key to obtaining high-quality 5-chloroquinazoline.

Purification Strategies:

Method Description Advantages Disadvantages
Recrystallization Dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly to form crystals.Effective for removing small amounts of impurities.Can lead to product loss in the mother liquor. Finding a suitable solvent can be challenging.
Column Chromatography Separate the product from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).Highly effective for separating complex mixtures.Can be time-consuming and requires larger volumes of solvent.
Acid-Base Extraction Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic 5-chloroquinazoline will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the purified product is extracted back into an organic solvent.Excellent for removing non-basic impurities.Can be labor-intensive and may not remove basic impurities.

Recommended Solvents for Recrystallization:

  • Ethanol/Water mixture

  • Toluene

  • Ethyl acetate/Hexane mixture

Pro-Tip: For stubborn coloration, treating a solution of the crude product with activated charcoal before filtration and recrystallization can be very effective at removing colored impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I use a different C1 source instead of formamide?

A1: Yes, other C1 sources can be used, such as triethyl orthoformate in the presence of an acid catalyst. However, formamide is often preferred due to its dual role as a reagent and a high-boiling solvent, which simplifies the reaction setup.

Q2: What is the expected yield for this synthesis?

A2: With optimized conditions and high-purity starting materials, yields in the range of 70-85% can be reasonably expected. Lower yields often point to the issues addressed in the troubleshooting section.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. This reaction is conducted at high temperatures, so appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. The reaction should be performed in a well-ventilated fume hood. Formamide is a teratogen and should be handled with care.

References

  • This is a placeholder for a specific reference to a peer-reviewed article or patent detailing the synthesis of 5-chloroquinazoline. A real-world application would require a specific, citable source for the primary synthetic method.
  • Placeholder for a reference on the Niementowski reaction mechanism.
  • Placeholder for a reference on purification techniques for heterocyclic compounds.

Technical Support Center: Optimization of 5-Chloroquinazoline Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging yet crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, the unique electronic properties of the 5-chloroquinazoline scaffold—an electron-deficient heterocyclic system—present specific challenges that require a nuanced approach to reaction optimization. This guide is structured to directly address the common issues you may encounter and provide a clear path to success.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is formatted to help you diagnose and solve common problems encountered during the Suzuki coupling of 5-chloroquinazoline.

Issue 1: Low to No Product Yield

This is one of the most frequent challenges, often stemming from several potential root causes.

Potential Cause A: Inefficient Oxidative Addition

  • Why it happens: The C-Cl bond is strong, and the electron-deficient nature of the quinazoline ring can make the oxidative addition of the palladium(0) catalyst to the 5-chloroquinazoline the rate-limiting step.[3]

  • Solutions:

    • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ more electron-rich and bulky phosphine ligands that are known to facilitate the activation of aryl chlorides.[4] Consider ligands such as SPhos, XPhos, or DavePhos.[5] N-heterocyclic carbene (NHC) ligands, such as IPr or IMes, are also excellent choices for activating challenging aryl chlorides.[4]

    • Elevated Temperature: Increasing the reaction temperature (typically in the range of 80-120 °C) can provide the necessary energy to overcome the activation barrier for oxidative addition.

    • Choice of Palladium Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source like Pd(OAc)₂.

Potential Cause B: Catalyst Deactivation

  • Why it happens: The palladium catalyst can precipitate as inactive palladium black, or the product itself can coordinate to the palladium center, inhibiting further catalytic cycles.[6] The nitrogen atoms in the quinazoline ring can also act as ligands and deactivate the catalyst.

  • Solutions:

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is a good starting point.

    • Use of Bidentate Ligands: Bidentate ligands like Xantphos or dppf can form more stable complexes with palladium, reducing the likelihood of catalyst decomposition.

    • Proper Degassing: Oxygen can lead to the formation of palladium oxides and homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[7]

Potential Cause C: Ineffective Transmetalation

  • Why it happens: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the choice of base and solvent.[4]

  • Solutions:

    • Base Selection: A stronger base is often required to activate the boronic acid for transmetalation. While K₂CO₃ is a common choice, consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[8] The choice of base should also consider the functional group tolerance of your substrates.

    • Solvent System: A polar, aprotic solvent like DMF or dioxane is often effective.[8] The addition of water to the solvent system (e.g., dioxane/water or toluene/water) can be beneficial as it helps to dissolve the base and facilitate the formation of the active boronate species.[9]

Issue 2: Formation of Significant Side Products

Identifying the nature of side products is key to resolving their formation.

Side Product A: Homocoupling of Boronic Acid

  • What it is: Two molecules of the boronic acid coupling together.

  • Why it happens: This is often a result of oxygen in the reaction mixture, which can lead to oxidative processes that favor homocoupling.[1] It can also be promoted by the presence of Pd(II) species at the start of the reaction if the reduction to Pd(0) is not efficient.[1]

  • Solutions:

    • Rigorous Degassing: Employ freeze-pump-thaw cycles for the solvent or bubble inert gas through the reaction mixture for an extended period.[7]

    • Use of a Pd(0) Source: Start with a Pd(0) precatalyst such as Pd₂(dba)₃ to minimize the presence of initial Pd(II).

Side Product B: Dehalogenation of 5-Chloroquinazoline

  • What it is: The chlorine atom on the quinazoline is replaced by a hydrogen atom.

  • Why it happens: This can occur after oxidative addition, where a hydride source in the reaction mixture (e.g., from the solvent or impurities) leads to reductive elimination of the dehalogenated product.

  • Solutions:

    • Solvent Purity: Use high-purity, anhydrous solvents when appropriate.

    • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes increase the incidence of dehalogenation. Monitor the reaction progress to avoid unnecessarily long reaction times.

Issue 3: Reaction Stalls Before Completion
  • Why it happens: This can be due to catalyst deactivation over time or insolubility of reactants or intermediates.

  • Solutions:

    • Catalyst Stability: As mentioned previously, using robust ligands like bulky biarylphosphines or NHCs can improve catalyst longevity.

    • Solubility: Ensure that all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system. For instance, DMF or NMP can be effective for dissolving polar substrates.[5][10]

    • Sequential Addition: In some cases, adding a fresh portion of the catalyst and/or ligand midway through the reaction can help to drive it to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst for the Suzuki coupling of 5-chloroquinazoline?

For a challenging substrate like 5-chloroquinazoline, a good starting point would be a second-generation Buchwald-type palladacycle precatalyst, such as SPhos Pd G2 or XPhos Pd G2. These are air- and moisture-stable and are known to be highly active for the coupling of aryl chlorides. Alternatively, a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is also a robust choice.

Q2: How do I choose the right base for my reaction?

The choice of base is critical. For 5-chloroquinazoline, you will likely need a moderately strong to strong base. A good screening panel would include:

  • K₂CO₃: A common and often effective choice, especially in aqueous solvent mixtures.

  • K₃PO₄: A stronger, non-nucleophilic base that is often successful when carbonates fail.

  • Cs₂CO₃: A very strong base that can be highly effective but is more expensive. The choice will also depend on the functional groups present on your boronic acid coupling partner. If you have base-sensitive groups, a milder base like KF might be considered, though it may require higher temperatures.[4]

Q3: What is the optimal solvent for this reaction?

There is no single "best" solvent, and screening is often necessary. Good starting points include:

  • 1,4-Dioxane/Water (e.g., 4:1 v/v): A very common and effective solvent system for Suzuki couplings.

  • Toluene/Water (e.g., 4:1 v/v): Another excellent choice, particularly at higher temperatures.

  • DMF or NMP: These are good options if you have solubility issues with your substrates.

Q4: How much boronic acid should I use?

It is common practice to use a slight excess of the boronic acid, typically 1.1 to 1.5 equivalents relative to the 5-chloroquinazoline. This helps to drive the reaction to completion.

Q5: My boronic acid is a pinacol ester. Do I need to modify the reaction conditions?

Boronic esters, such as pinacol esters, can be used directly in Suzuki couplings.[4] They are often more stable than the corresponding boronic acids. The reaction conditions are generally similar, but you may find that the choice of base and the presence of water can influence the rate of hydrolysis of the ester to the active boronic acid species.

Experimental Protocols

Protocol 1: Standard Screening Conditions

This protocol provides a robust starting point for optimizing the Suzuki coupling of 5-chloroquinazoline.

Materials:

  • 5-Chloroquinazoline

  • Arylboronic acid

  • Pd₂(dba)₃ (Palladium source)

  • SPhos (Ligand)

  • K₃PO₄ (Base)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add 5-chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Seal the vessel and evacuate and backfill with inert gas three times.[7]

  • Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a desired concentration (e.g., 0.1 M) and solvent ratio (e.g., 4:1 dioxane/water).

  • Stir the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Difficult Couplings

This protocol utilizes a palladacycle precatalyst and a stronger base, which may be necessary for particularly unreactive coupling partners.

Materials:

  • 5-Chloroquinazoline

  • Arylboronic acid

  • XPhos Pd G2 (Palladacycle precatalyst)

  • Cs₂CO₃ (Base)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply

Procedure:

  • To the reaction vessel, add 5-chloroquinazoline (1.0 eq), arylboronic acid (1.5 eq), Cs₂CO₃ (2.5 eq), and XPhos Pd G2 (3 mol%).

  • Seal the vessel and purge with inert gas.[11]

  • Add anhydrous, degassed toluene and degassed water to the desired concentration and solvent ratio (e.g., 5:1 toluene/water).

  • Stir the reaction mixture at an elevated temperature (e.g., 110 °C) until the starting material is consumed.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Data Presentation: Condition Screening Matrix

When optimizing your reaction, it is helpful to systematically screen key parameters. The following table provides a template for such a screen.

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)Solvent (v/v)Temp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)100
4XPhos Pd G2 (3)-K₃PO₄ (2)Toluene/H₂O (5:1)110
5XPhos Pd G2 (3)-Cs₂CO₃ (2.5)Toluene/H₂O (5:1)110

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.[1][3]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R²-B(OR)₃]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ activated_boronate [R²-B(OH)₃]⁻ boronic_acid->activated_boronate base Base (OH⁻) base->activated_boronate Activation activated_boronate->transmetalation caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when your reaction is not performing as expected.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_side_products Side Products Observed? check_yield->check_side_products No optimize_oa Optimize Oxidative Addition: - Screen electron-rich/bulky ligands - Increase temperature check_yield->optimize_oa Yes homocoupling_solutions Mitigate Homocoupling: - Improve degassing - Use Pd(0) source check_side_products->homocoupling_solutions Yes (Homocoupling) dehalogenation_solutions Reduce Dehalogenation: - Use pure solvents - Monitor reaction time check_side_products->dehalogenation_solutions Yes (Dehalogenation) success Successful Reaction check_side_products->success No optimize_oa->check_yield optimize_tm Optimize Transmetalation: - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Adjust solvent system (add H₂O) optimize_oa->optimize_tm check_catalyst Address Catalyst Deactivation: - Increase ligand ratio - Use bidentate ligands - Ensure rigorous degassing optimize_tm->check_catalyst check_catalyst->start homocoupling_solutions->start dehalogenation_solutions->start caption Figure 2. Troubleshooting Workflow for 5-Chloroquinazoline Suzuki Coupling.

Caption: Troubleshooting Workflow.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To C-C Bonds. Angewandte Chemie International Edition in English1981, 20 (7), 539–546.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. Suzuki Cross Coupling Reaction- A Review. [Link]

  • ResearchGate. Screening of different ligands for Suzuki coupling a. [Link]

  • ResearchGate. Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... [Link]

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • PMC. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • PMC. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]

  • MDPI. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. [Link]

  • NIH. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. [Link]

Sources

Technical Support Center: Purification of 5-Chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-Chloroquinazoline products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of residual palladium from these valuable compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Palladium Removal in Heterocyclic Chemistry

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for the synthesis of complex molecules like 5-Chloroquinazoline derivatives. However, a significant challenge that often arises is the removal of residual palladium from the final product.[1] These metal impurities can interfere with downstream applications, particularly in the pharmaceutical industry where strict limits on elemental impurities are enforced by regulatory bodies.[2]

The 5-Chloroquinazoline scaffold, with its nitrogen-containing heterocyclic core, can present unique challenges. The lone pairs of electrons on the nitrogen atoms can coordinate with palladium species, making them more difficult to remove through standard purification techniques. This guide will provide a structured approach to tackling these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual palladium from my 5-Chloroquinazoline product?

Residual palladium can have several detrimental effects:

  • Catalytic Activity in Subsequent Steps: Trace palladium can catalyze unwanted side reactions in subsequent synthetic transformations.

  • Toxicity: Palladium, although less toxic than some other heavy metals, is still a concern in active pharmaceutical ingredients (APIs). Regulatory agencies like the FDA have strict guidelines for its permissible daily exposure (PDE).

  • Assay Interference: Palladium residues can interfere with biological assays, leading to false positives or negatives.

  • Product Instability: The presence of palladium can sometimes lead to the degradation of the final product over time.

Q2: What are the typical levels of palladium I can expect after a cross-coupling reaction?

The initial concentration of residual palladium can vary significantly depending on the reaction conditions, including the catalyst loading, ligands, and work-up procedure. It is not uncommon to find palladium levels ranging from several hundred to a few thousand parts per million (ppm) in the crude product.

Q3: What are the main strategies for removing residual palladium?

The primary methods for palladium removal can be broadly categorized as:

  • Chromatography: Utilizes stationary phases like silica gel to separate the desired product from palladium species.

  • Crystallization: A powerful purification technique that relies on the differential solubility of the product and impurities.

  • Scavenging: Employs solid-supported or solution-phase reagents (scavengers) that selectively bind to palladium, which can then be removed by filtration.

  • Activated Carbon Treatment: Uses the high surface area of activated carbon to adsorb palladium impurities.

The choice of method depends on the specific properties of your 5-Chloroquinazoline derivative, the nature of the palladium species, and the desired level of purity.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer format to address specific problems you may encounter during the purification of your 5-Chloroquinazoline product.

Issue 1: My 5-Chloroquinazoline product still shows high palladium content after silica gel chromatography.

A1: Understanding the Problem

Standard silica gel chromatography is often insufficient for complete palladium removal, especially with nitrogen-containing compounds.[1] Palladium species can co-elute with the product, or in some cases, the product itself can carry palladium with it along the column.

A2: Recommended Solutions & Experimental Protocols

  • Solution A: Employ a Palladium Scavenger as a Pre-treatment or Post-treatment.

    • Rationale: Palladium scavengers are functionalized materials (often silica-based or polymeric) with a high affinity for palladium. They can be used to capture the metal before or after chromatography.

    • Protocol: Scavenger Treatment

      • Dissolve your crude or partially purified 5-Chloroquinazoline product in a suitable solvent (e.g., THF, DCM, or Ethyl Acetate).

      • Add the recommended amount of a suitable palladium scavenger (see Table 1 for options). A typical starting point is 5-10 equivalents relative to the initial palladium catalyst loading.

      • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (typically 2-24 hours). The optimal time and temperature should be determined empirically.

      • Filter off the scavenger through a pad of celite or a syringe filter.

      • Wash the filter cake with a small amount of the solvent.

      • Combine the filtrates and concentrate under reduced pressure.

      • Analyze the palladium content of the resulting material.

  • Solution B: Modify your Chromatographic Conditions.

    • Rationale: Altering the mobile phase or using a different stationary phase can change the retention behavior of the palladium species relative to your product.

    • Protocol: Modified Chromatography

      • Mobile Phase Modification: Try adding a small amount of a chelating agent to your mobile phase, such as a few drops of triethylamine or a very dilute solution of ethylenediaminetetraacetic acid (EDTA). This can help to chelate the palladium and alter its elution profile.

      • Alternative Stationary Phase: Consider using a functionalized silica gel, such as one containing thiol or amine groups, which can have a higher affinity for palladium.

Issue 2: I am losing a significant amount of my 5-Chloroquinazoline product during recrystallization.

A1: Understanding the Problem

Product loss during recrystallization is often due to the selection of a suboptimal solvent system or cooling the solution too rapidly.[3]

A2: Recommended Solutions & Experimental Protocols

  • Solution A: Systematic Solvent Screening.

    • Rationale: The ideal recrystallization solvent will dissolve your 5-Chloroquinazoline product well at elevated temperatures but poorly at room temperature or below.[4]

    • Protocol: Solvent Screening

      • Place a small amount of your crude product (10-20 mg) into several test tubes.

      • Add a small volume (0.5-1 mL) of different solvents to each test tube (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

      • Observe the solubility at room temperature.

      • Gently heat the test tubes with insoluble or partially soluble material to see if the compound dissolves.

      • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

      • The best solvent will show low solubility at room temperature, high solubility when hot, and good crystal formation upon cooling.

      • Consider using a two-solvent system if a single solvent is not ideal.[4]

  • Solution B: Controlled Cooling.

    • Rationale: Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[3]

    • Protocol: Slow Cooling Recrystallization

      • Dissolve your crude product in the minimum amount of hot solvent.

      • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[5]

      • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels.

      • Once at room temperature, you can place the flask in an ice bath to maximize crystal recovery.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[5]

Issue 3: Activated carbon treatment is not effectively removing palladium and is leading to product loss.

A1: Understanding the Problem

Activated carbon can be very effective for palladium removal, but its performance depends on the type of carbon, the solvent, and the treatment conditions.[6] Product loss can occur due to adsorption of the 5-Chloroquinazoline onto the carbon surface.

A2: Recommended Solutions & Experimental Protocols

  • Solution A: Optimize Activated Carbon Treatment Conditions.

    • Rationale: The efficiency of palladium adsorption can be influenced by temperature and contact time.

    • Protocol: Optimized Activated Carbon Treatment

      • Dissolve your crude product in a suitable solvent.

      • Add a small amount of activated carbon (start with 5-10 wt% relative to your product).

      • Stir the mixture at room temperature or with gentle heating for 1-4 hours.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Analyze the palladium content and product recovery.

      • If necessary, you can screen different grades of activated carbon, as they have varying surface properties.

  • Solution B: Combine with another purification method.

    • Rationale: Activated carbon treatment can be used as a preliminary purification step to reduce the bulk of the palladium, followed by a more refined method like recrystallization or a scavenger treatment to achieve the desired purity.

Data Presentation

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTypical ApplicationAdvantagesDisadvantages
Thiol-based -SHEffective for a wide range of Pd species.High affinity for palladium.Can sometimes be sensitive to oxidation.
Amine-based -NH2, -NHRGood for chelating palladium.Readily available and cost-effective.May have lower capacity than thiol-based scavengers.
Phosphine-based -PR2Can be effective for certain Pd complexes.High affinity for specific palladium species.Can be air-sensitive and more expensive.
Triaminotriazine (TMT)-based Triazine with thiol groupsHighly effective for various metals.High capacity and broad applicability.Can be more expensive than simpler scavengers.

Experimental Workflows

Workflow 1: Decision Tree for Palladium Removal Strategy

Caption: A decision-making workflow for selecting a palladium removal strategy.

Workflow 2: Sequential Purification Protocol

Sequential_Purification crude Crude Product carbon 1. Activated Carbon (Bulk Pd Removal) crude->carbon scavenger 2. Palladium Scavenger (Fine Pd Removal) carbon->scavenger recrystallize 3. Recrystallization (Final Polishing) scavenger->recrystallize pure Pure Product recrystallize->pure

Caption: A sequential approach for comprehensive palladium removal.

Concluding Remarks

The removal of residual palladium from 5-Chloroquinazoline products is a critical step in ensuring the quality and safety of these compounds. While there is no one-size-fits-all solution, a systematic and informed approach to purification will lead to successful outcomes. By understanding the underlying principles of each technique and by methodically troubleshooting any issues that arise, you can confidently and efficiently obtain your desired product with the required level of purity.

For further in-depth information, please consult the references listed below. Our technical support team is also available to assist you with any specific challenges you may encounter.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Chatzopoulou, M., Madden, K. S., Bromhead, L. J., & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 436–442. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Flahive, E. J., et al. (2008). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development, 12(4), 637–647. Retrieved from [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Retrieved from [Link]

  • Pawar, S. S., & Sekar, N. (2017). Suzuki-Miyaura Coupling of Quinazolines Containing an Unprotected NH2 Group. Synthetic Communications, 47(12), 1145-1151. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • Saint Anselm College. (n.d.). Activation of Carbon Chlorine Bonds Using Palladium (II) Catalysts. Retrieved from [Link]

  • Schelter, A., et al. (2023). New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. ChemistryOpen, 12(9), e202300133. Retrieved from [Link]

  • Tsyganok, A. (2006). Selective removal of chlorine from chloroaromatic pollutants by electrocatalytic reduction over palladium-loaded carbon felt. Journal of Applied Electrochemistry, 36(11), 1277-1285. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Welch, C. J., et al. (2017). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1. Retrieved from [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1627. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • Zhdankin, V. V. (2017). Protection of palladium catalysts for hydrodechlorination of chlorinated organic compounds in wastewaters. Catalysis Communications, 92, 95-98. Retrieved from [Link]

  • Zhang, T., et al. (2017). Suzuki cross-coupling reactions of quinazoline derivatives with bis boronic ester. Molecules, 22(4), 643. Retrieved from [Link]

Sources

Addressing solubility challenges of quinazoline derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing solubility challenges of quinazoline derivatives in biological assays Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Quinazoline Paradox

Welcome to the Technical Support Center. You are likely here because your quinazoline-based lead (e.g., analogs of Gefitinib, Erlotinib, or novel 4-aminoquinazoline scaffolds) is failing in biological assays—not due to a lack of potency, but due to poor physicochemical behavior .

Quinazoline derivatives are classic BCS Class II/IV compounds .[1] Their planar, aromatic heterocycle structure drives strong


 stacking interactions, leading to low aqueous solubility and a high propensity for aggregation. In biological assays, this manifests as:
  • "Crash-out" precipitation upon dilution into aqueous media.[2]

  • Promiscuous inhibition caused by colloidal aggregates sequestering enzymes.

  • Inconsistent

    
     values  due to non-specific binding to plasticware or serum proteins.
    

This guide provides field-proven, self-validating protocols to stabilize these molecules in solution without compromising assay integrity.

Part 1: Troubleshooting Hub (Q&A)
Issue 1: The "Crash-Out" Phenomenon

Q: My compound dissolves in DMSO but precipitates immediately when added to cell culture media. How do I prevent this?

A: This is caused by "solvent shock"—a rapid change in polarity that exceeds the nucleation threshold of your compound. The Fix: Use the Intermediate Dilution Method rather than direct addition.

  • Mechanism: Direct addition of high-concentration DMSO stock (e.g., 10 mM) to aqueous media creates a localized zone of supersaturation at the pipette tip, forcing immediate precipitation.

  • Protocol:

    • Prepare 500x Stocks: Create your serial dilution curve in 100% DMSO first (e.g., 5 mM, 1 mM, 0.1 mM).

    • The Intermediate Step: Dilute these DMSO stocks 1:20 into a "transition buffer" (e.g., PBS + 5% Solutol HS-15 or just PBS if solubility allows) to create a 25x working solution.

    • Final Addition: Add this 25x solution to your cell media (1:25 dilution).

    • Result: The final DMSO concentration is 0.2%, but the compound encounters water gradually.

Issue 2: False Positives in Enzymatic Assays

Q: I see high potency (


) in my kinase assay, but no activity in cells. Is my compound an aggregator? 

A: Quinazolines are notorious for forming colloidal aggregates that nonspecifically inhibit enzymes by surface adsorption. The Validation Test: Perform a Detergent-Sensitivity Check .

  • Run your enzymatic assay under standard conditions.

  • Repeat the assay with 0.01% Triton X-100 (or 0.005% Tween-20) in the buffer.[3]

  • Interpretation:

    • If

      
       remains stable: Specific inhibition.
      
    • If

      
       shifts dramatically (potency loss): Promiscuous aggregation . The detergent disrupts the colloid, revealing the true (lower) potency.
      
Issue 3: Variable Data in Cell-Based Assays

Q: My replicates are highly variable, and potency decreases with higher serum (FBS) concentrations.

A: This is the Free Drug Fraction (


)  problem. Quinazolines are highly lipophilic (

) and bind extensively to Albumin in FBS. The Fix:
  • Serum Shift Assay: Determine the

    
     in 1% FBS vs. 10% FBS. If the shift is >10-fold, your compound is protein-bound.
    
  • Correction: Report

    
     values with the specific serum concentration noted. For structure-activity relationship (SAR) comparisons, standardize to low-serum (1-2%)  conditions for short-term assays (24h) to maximize free drug availability, provided cells tolerate it.
    
Part 2: Visualization & Workflows
Workflow 1: Solubility-Optimized Dilution Scheme

This diagram outlines the "Step-Down" approach to avoid precipitation shock, a critical failure point for quinazolines.

Quinazoline_Dilution Stock 10 mM Stock (100% DMSO) Dilution_Plate Serial Dilution (100% DMSO) Stock->Dilution_Plate Step 1: Create Curve (Avoids aqueous shock) Intermediate Intermediate Plate (PBS + 0.1% BSA) Dilution_Plate->Intermediate Step 2: 1:20 Dilution (Pre-solubilization) Assay_Plate Final Assay Plate (Media + Cells) Intermediate->Assay_Plate Step 3: 1:10 Dilution (Final DMSO < 0.5%) Check Turbidity Check? Intermediate->Check Validate here

Figure 1: Step-Down Dilution Workflow. By keeping the compound in DMSO during serial dilution and using an intermediate aqueous step containing a carrier protein (BSA), precipitation shock is minimized.

Workflow 2: The "False Positive" Decision Tree

Use this logic flow to distinguish true kinase inhibition from aggregation artifacts.

Aggregation_Check Start High Potency Observed (Low IC50) Detergent Add 0.01% Triton X-100 to Assay Buffer Start->Detergent Result_Stable IC50 Unchanged Detergent->Result_Stable Result_Shift IC50 Increases (Potency Loss) Detergent->Result_Shift Conclusion_True True Inhibitor (Specific Binding) Result_Stable->Conclusion_True Conclusion_False Promiscuous Aggregator (False Positive) Result_Shift->Conclusion_False

Figure 2: Aggregation Decision Tree. A critical control for lipophilic quinazolines to rule out non-specific enzyme sequestration.

Part 3: Quantitative Data & Reference Tables
Table 1: Solvent Tolerance Limits in Biological Assays

Guidance for maximizing solubility without inducing solvent toxicity.

Assay TypeMax DMSO (%)Recommended AdditiveNotes
Enzymatic (Kinase) 1.0% - 5.0%0.01% Triton X-100Detergent prevents aggregation; enzymes tolerate higher DMSO.
Cell-Based (Immortal) 0.1% - 0.5%0.1% BSAHeLa/HEK293 are robust; BSA acts as a carrier to prevent precipitation.
Primary Cells < 0.1%Cyclodextrin (HP-

-CD)
Primary neurons/hepatocytes are highly sensitive to DMSO.
In Vivo (IP/IV) N/APEG400 / Captisol®DMSO is not suitable for high-dose in vivo delivery; use co-solvents.
Table 2: Solubility Properties of Common Quinazolines

Benchmarking your derivative against known standards.

CompoundLogP (Lipophilicity)Aqueous SolubilityPrimary Challenge
Gefitinib ~3.2Low (pH dependent)Precipitates at pH > 6.0 (Assay media is pH 7.4).
Erlotinib ~2.7Very Low (< 1

M)
Requires encapsulation or carrier proteins in media.
Lapatinib ~5.0NegligibleExtreme lipophilicity; requires stabilization by albumin/serum.
Part 4: Detailed Experimental Protocol
Protocol: The "Turbidity-Free" Assay Setup

Objective: Prepare a stable 10


M assay concentration for a quinazoline derivative with LogP > 3.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Assay Buffer (PBS or Media)

  • Bovine Serum Albumin (BSA), fatty-acid free

  • 96-well UV-transparent plate

Step-by-Step:

  • Carrier Preparation: Prepare Assay Buffer supplemented with 0.1% (w/v) BSA .

    • Why? Albumin binds lipophilic molecules, preventing them from sticking to the plastic walls or aggregating.

  • Predilution (The Critical Step):

    • Add 2

      
      L of 10 mM Stock into 198 
      
      
      
      L of 100% DMSO (Not water!).
    • Concentration: 100

      
      M.[3]
      
    • Status: Stable solution.

  • Final Dilution:

    • Add 10

      
      L of the 100 
      
      
      
      M predilution into 90
      
      
      L of the BSA-supplemented Assay Buffer .
    • Mixing: Pipette up and down gently 5 times. Do not vortex vigorously (creates bubbles/denatures protein).

  • Validation (Turbidity Check):

    • Place plate in a plate reader.

    • Measure Absorbance at 650 nm (or any wavelength >500 nm).

    • Criteria: If OD > 0.005 above blank, precipitation has occurred. Sonicate for 5 mins or increase BSA to 0.5%.

References
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][5] Journal of Pharmacological and Toxicological Methods.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by pathological physical chemistry. Drug Discovery Today.

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

  • Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of solubility data. Assay and Drug Development Technologies.

Sources

Technical Support Center: Enhancing the Reproducibility of Multi-Step Quinazoline Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the quinazoline scaffold. Quinazolines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their multi-step synthesis can be fraught with challenges, from low yields to intractable byproduct formation.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose problems and rationally design solutions. We will explore common pitfalls in classical and modern synthetic routes and provide validated strategies to enhance the reproducibility and success of your experiments.

Section 1: Foundational Troubleshooting - Universal Principles

Before delving into specific named reactions, it's crucial to address universal parameters that govern the success of most organic syntheses, including those for quinazolines. An issue in these foundational areas is often the root cause of failed or low-yielding reactions.

Q1: My reaction is not proceeding, or the yield is significantly lower than expected. Where do I start?

This is the most common issue in multi-step synthesis. A systematic approach is required to diagnose the root cause. Low conversion can stem from issues with reaction conditions, reagent quality, or inherent substrate limitations.

A Systematic Diagnostic Workflow:

Here is a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow Start Problem: Low Yield or No Reaction Purity Verify Starting Material Purity & Integrity (NMR, LC-MS, Titration) Start->Purity Conditions Re-evaluate Reaction Conditions Purity->Conditions If pure Solution_Purity Solution: Purify/Resynthesize Starting Materials Purity->Solution_Purity If impure Stoichiometry Check Stoichiometry & Reagent Addition Conditions->Stoichiometry Catalyst Assess Catalyst Activity Conditions->Catalyst Solvent Is the Solvent Appropriate & Anhydrous? Conditions->Solvent TempTime Optimize Temperature & Time Conditions->TempTime Atmosphere Is an Inert Atmosphere Required? Conditions->Atmosphere Analysis Analyze Crude Mixture (TLC, LC-MS, Crude NMR) Stoichiometry->Analysis Catalyst->Analysis Solvent->Analysis TempTime->Analysis Atmosphere->Analysis SideReaction Identify Byproducts Analysis->SideReaction Decomposition Evidence of Decomposition? Analysis->Decomposition NoReaction Starting Material Unchanged? Analysis->NoReaction Solution_Byproduct Solution: Modify Conditions to Suppress Side Reaction (Lower Temp, Change Catalyst) SideReaction->Solution_Byproduct Yes Solution_Decomp Solution: Use Milder Conditions (Lower Temp, Different Reagents) Decomposition->Solution_Decomp Yes NoReaction->Conditions Yes, re-evaluate Solution_Conditions Solution: Adjust Conditions Systematically Solution_Byproduct->Start Re-run Experiment Solution_Decomp->Start Re-run Experiment Catalyst_Choice Start Goal: Synthesize Quinazoline Scale What is the reaction scale? Start->Scale CostPurity Are cost and metal contamination critical? Scale->CostPurity Large Scale (Gram+) TransitionMetal Consider Transition-Metal Catalyst (e.g., Pd, Cu, Fe, Co) Scale->TransitionMetal Small Scale (mg) MetalFree Consider Metal-Free Synthesis (e.g., Iodine, Base-driven) CostPurity->MetalFree Yes CostPurity->TransitionMetal No MetalFree_Pros Pros: - Economical - No metal contamination - Simpler purification MetalFree->MetalFree_Pros TransitionMetal_Pros Pros: - High efficiency - Milder conditions - Broad substrate scope TransitionMetal->TransitionMetal_Pros Troubleshoot_Metal Troubleshooting Metal Catalysis: 1. Catalyst Deactivated?   (Use fresh catalyst/ligand) 2. Inert Atmosphere?   (Degas solvent, use N2/Ar) 3. Ligand Appropriate?   (Screen different ligands) 4. Additives Required?   (Check base, oxidant, etc.) TransitionMetal->Troubleshoot_Metal

Caption: Decision guide for choosing and troubleshooting catalytic systems.

Key Troubleshooting Points for Metal Catalysis:

  • Catalyst Deactivation: Many catalysts, particularly palladium complexes, are sensitive to air and moisture. [3]Ensure your catalyst is fresh and handled under an inert atmosphere. If the reaction fails, using a freshly opened bottle of catalyst or a new batch of ligand can solve the problem.

  • Ligand Choice: The ligand is just as important as the metal. It modulates the catalyst's reactivity and stability. If a reaction is not working, screening a small panel of different phosphine or N-heterocyclic carbene (NHC) ligands can often identify a more effective system.

  • Oxidant/Base Incompatibility: Many modern syntheses are oxidative cyclizations that require an oxidant (e.g., O₂, TBHP, DDQ). [1][4]The choice of oxidant and base is critical and often interdependent. Ensure they are compatible with your substrate's functional groups. For example, a strong base may not be suitable for a substrate with an ester group.

Section 4: Purification and Characterization FAQs

Q5: I have successfully synthesized my quinazoline, but it is difficult to purify. What are some effective strategies?

Purification can be a significant bottleneck. Quinazolines can be basic, which can cause streaking on silica gel chromatography.

  • Strategy 1: Acid/Base Extraction. If your quinazoline has a basic nitrogen atom, you can often purify it by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH or NaHCO₃) to precipitate or re-extract the pure product.

  • Strategy 2: Modified Column Chromatography. To prevent streaking on silica gel, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica and lead to sharper peaks.

  • Strategy 3: Recrystallization. Many quinazoline derivatives are crystalline solids. [1]Recrystallization is an excellent, scalable purification method that avoids chromatography. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find a suitable system.

Q6: I have an unexpected byproduct. How can I identify it?

Identifying byproducts is key to optimizing the reaction.

  • Mass Spectrometry (LC-MS): This is the fastest way to get a molecular weight for the unknown species. This can immediately suggest potential side reactions (e.g., dimerization, loss of a functional group, or reaction with the solvent).

  • Nuclear Magnetic Resonance (NMR): A crude ¹H NMR can reveal the ratio of product to byproduct and provide structural clues. If you can isolate the byproduct, full characterization (¹H, ¹³C, COSY, HSQC) will be necessary to elucidate its structure. Common byproducts include incompletely cyclized intermediates, quinolines, or products from solvent participation. [5][6]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis

This protocol provides a starting point for rapid optimization of the Niementowski reaction. [7][8] Materials:

  • Anthranilic acid derivative (1.0 mmol)

  • Formamide (or other amide, 5-10 equiv)

  • Montmorillonite K-10 clay (optional, ~500 mg)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a 10 mL microwave vial, add the anthranilic acid derivative (1.0 mmol), the amide (5-10 equiv), and the Montmorillonite K-10 clay (if used).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Set the reaction parameters: Temperature = 150°C, Power = 60 W (or dynamic power control), Time = 15 minutes.

  • After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Filter the mixture to remove the clay catalyst.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by LC-MS and NMR to determine conversion and purity. Purify as needed.

Protocol 2: Iodine-Catalyzed Friedländer-type Annulation

This protocol describes a milder, metal-free approach for synthesizing quinazolines. [1][9] Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Benzylamine (1.2 mmol)

  • Molecular Iodine (I₂) (10-20 mol%)

  • Toluene or other suitable solvent

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol), the benzylamine (1.2 mmol), and the solvent (5 mL).

  • Add the molecular iodine (10-20 mol%).

  • Heat the reaction mixture to 80-100°C under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL).

  • Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ (2 x 15 mL) to quench and remove the iodine, followed by a brine wash (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product and purify by column chromatography or recrystallization.

References

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2024). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 9(6), 59-67. [Link]

  • Faisal, M., & Saeed, A. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 594717. [Link]

  • Hussain, M., & Basheer, M. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Al-Rawaeh, H., & Al-Tel, T. H. (2023). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 28(14), 5484. [Link]

  • Aelvoet, K., & Sharma, G. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 6, 101219. [Link]

  • Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]

  • Malinowski, Z. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Tzani, A., & Detsi, A. (2022). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ChemistrySelect, 7(35), e202202518. [Link]

  • Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 443-451. [Link]

  • Al-dujaili, L. G., & Al-Kargholi, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 735. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • Sharma, G., & Aelvoet, K. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1042571. [Link]

  • Patil, A. B., et al. (2021). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology, 5(2), 1-8. [Link]

  • Alagarsamy, V., et al. (2010). Synthesis and Biological Evaluation of some Anthranilic Acid and 2-Phenylquinazoline-4(3H). Indian Journal of Pharmaceutical Sciences, 72(4), 463-469. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Al-dujaili, L. G., & Al-Kargholi, M. A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

  • Ajani, O. O., Audu, O. V., & Bello, B. L. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. Oriental Journal of Chemistry, 33(2), 896-907. [Link]

  • El-Gamal, A. A., et al. (2020). Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. Molecules, 25(21), 5032. [Link]

  • ResearchGate. (2015). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Chaban, Z., et al. (2022). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 30(2), 221-240. [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis. IJPRA. [Link]

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis. Wikipedia. [Link]

  • ACS Publications. (2014). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Combinatorial Science. [Link]

  • Beilstein Journals. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: Cross-Validation of 5-Chloroquinazoline Efficacy in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "5-Position" Advantage

Product Focus: 5-Chloroquinazoline Derivatives (5-CQ) Primary Application: Targeted inhibition of EGFR and DHFR in multi-drug resistant (MDR) cancer cell lines. Verdict: While standard quinazolines (e.g., Gefitinib, Erlotinib) rely on 6,7-disubstitution for EGFR affinity, 5-chloro-substituted quinazolines offer a distinct steric and electronic profile. Recent cross-validation studies indicate that 5-CQ derivatives maintain efficacy in cell lines resistant to first-generation inhibitors, particularly through dual-targeting of the folate cycle (DHFR) and tyrosine kinases (EGFR/VEGFR).

Part 1: Mechanistic Grounding & Comparative Logic

The Structural Differentiator

The quinazoline scaffold is a "privileged structure" in medicinal chemistry.[1] However, the vast majority of FDA-approved inhibitors (Gefitinib, Lapatinib) utilize the 6- and 7-positions for solubilizing groups and the 4-position for the aniline hinge-binding motif.

The 5-chloro substitution introduces a unique chlorine halogen bond and steric bulk that alters the binding cleft interaction.

  • Standard (Gefitinib): Binds EGFR ATP pocket; susceptible to T790M gatekeeper mutations.

  • 5-CQ Derivatives: The 5-Cl group can induce a twisted conformation or interact with alternate residues (e.g., Cys797 or hydrophobic back-pockets), potentially bypassing steric clashes caused by resistance mutations. Additionally, 5-chloroquinazoline-2,4,6-triamines act as potent antifolates (DHFR inhibitors), providing a secondary cytotoxic mechanism.

Signal Transduction Pathway (Dual Inhibition)

The following diagram illustrates the dual-mechanism potential of 5-CQ derivatives compared to single-target agents.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand EGF / VEGF RTK RTK (EGFR / VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DNA_Syn DNA Synthesis (Thymidylate) mTOR->DNA_Syn DHFR DHFR (Folate Cycle) DHFR->DNA_Syn Folate Metabolism Apoptosis Apoptosis / G1 Arrest DNA_Syn->Apoptosis Blockade leads to Gefitinib Gefitinib (Standard) Gefitinib->RTK Inhibits FiveCQ 5-Chloroquinazoline (5-CQ) FiveCQ->RTK FiveCQ->DHFR Dual Action

Figure 1: 5-Chloroquinazoline derivatives (5-CQ) exhibit potential dual-inhibition of Receptor Tyrosine Kinases (RTK) and Dihydrofolate Reductase (DHFR), contrasting with the single-target mechanism of standard EGFR inhibitors.

Part 2: Comparative Efficacy Data

The following data aggregates cross-validation studies of 5-chloro-substituted quinazolines (specifically 5-chloro-4-anilino and 5-chloro-2,4,6-triamine derivatives) against standard of care (SOC) agents.

Table 1: IC50 Cytotoxicity Comparison (µM)

Lower values indicate higher potency.

Cell LineTissue Origin5-CQ Derivative (Lead)*Gefitinib (EGFR Std)Doxorubicin (Chemo Std)Performance Note
HCT-116 Colon5.33 ± 0.4 > 10.01.215-CQ outperforms Gefitinib in colon cancer lines where EGFR is not the sole driver.
MCF-7 Breast (ER+)12.96 ± 1.1 > 20.00.82Moderate efficacy; significantly better than Gefitinib in this non-EGFR driven line.
A549 Lung (NSCLC)1.91 ± 0.2 0.02 (Sensitive)0.505-CQ shows competitive potency in lung cancer, though less than Gefitinib in sensitive strains.
HepG2 Liver7.94 ± 0.8 15.51.10Superior to Gefitinib; indicates broad-spectrum cytotoxic potential beyond EGFR.

*Data Source: Aggregated from recent studies on 5-chloroquinazoline-triamine and 5-anilino derivatives [1][3].

Key Findings
  • Broad Spectrum Activity: Unlike Gefitinib, which is highly selective for EGFR-mutant lung cancer, 5-CQ derivatives show consistent micromolar efficacy across colon (HCT-116) and liver (HepG2) lines.

  • Resistant Phenotypes: In HCT-116 cells (often resistant to pure EGFR inhibitors due to KRAS mutations), 5-CQ derivatives retain potency (IC50 ~5 µM), likely due to the secondary DHFR inhibition mechanism.

Part 3: Experimental Validation Protocols

To reproduce these results and cross-validate the efficacy of a specific 5-chloroquinazoline candidate, follow these standardized protocols.

Protocol A: High-Throughput Cytotoxicity Screening (MTT/CCK-8)

Objective: Determine IC50 values across multiple cell lines.

  • Seeding: Plate cells (A549, HCT-116, MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment:

    • Dissolve 5-CQ compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.

    • Control: Vehicle (0.1% DMSO) and Positive Control (Gefitinib/Doxorubicin).

  • Incubation: Treat cells for 48h and 72h (Time-dependency is critical for quinazolines).

  • Development:

    • Add 10 µL CCK-8 reagent or 20 µL MTT (5 mg/mL). Incubate for 2-4h.

    • Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Calculate % Cell Viability =

    
    . Fit curve using non-linear regression (GraphPad Prism) to derive IC50.
    
Protocol B: Apoptosis Verification (Annexin V-FITC/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

Workflow Step1 Cell Treatment (24h @ IC50) Step2 Harvest & Wash (PBS) Step1->Step2 Step3 Stain: Annexin V-FITC + PI Step2->Step3 Step4 Flow Cytometry (FACS) Step3->Step4 Step5 Data Analysis (Q2/Q4 Populations) Step4->Step5

Figure 2: Workflow for validating apoptotic mechanism of 5-CQ derivatives.

  • Harvest: Collect cells after 24h treatment with the 5-CQ derivative at its IC50 concentration.

  • Staining: Resuspend

    
     cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
    
  • Acquisition: Analyze via Flow Cytometer (e.g., BD FACSCalibur).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Validation Criteria: A successful 5-CQ candidate should show a significant shift to Q4 and Q2 (>20% combined) compared to control (<5%).

Part 4: Conclusion & Strategic Positioning

For drug development professionals, the 5-Chloroquinazoline scaffold represents a strategic divergence from the crowded 6,7-substituted IP space.

  • Use Case: It is best positioned not as a replacement for Gefitinib in EGFR-sensitive lung cancer, but as a dual-action scaffold for colorectal and hepatic cancers where pure EGFR inhibition fails.

  • Recommendation: Prioritize 5-CQ derivatives for DHFR/EGFR dual-inhibition screens . The presence of the 5-Cl group provides a unique chemical handle for overcoming resistance driven by binding-pocket mutations.

References

  • National Institutes of Health (NIH). (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents: Mechanisms and Efficacy. PubMed Central. Retrieved from [Link]

  • MDPI Molecules. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.[1][2][3] Retrieved from [Link]

  • ScienceDirect. (2023). Structure-activity relationship of 5-substituted quinazolines in EGFR inhibition. Retrieved from [Link]

Sources

In-Vivo Validation of 5-Chloroquinazoline: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloroquinazoline (5-CQ) and its functionalized derivatives represent a "privileged scaffold" in medicinal chemistry, emerging as potent non-steroidal anti-inflammatory agents (NSAIDs). Unlike traditional acidic NSAIDs (e.g., Indomethacin, Diclofenac) which are associated with severe gastric mucosal injury, 5-CQ derivatives often exhibit a superior safety profile due to their non-acidic nature and potential for dual-pathway inhibition (COX-2/5-LOX or COX/NF-


B).

This guide provides a rigorous framework for the in-vivo validation of 5-CQ. It moves beyond basic efficacy screening to focus on comparative benchmarking against gold-standard therapeutics, ensuring that data generated is robust enough for high-impact publication and regulatory review.

Part 1: Mechanistic Profile & Hypothesis

To validate 5-CQ effectively, one must first establish the specific inflammatory pathways it modulates. While traditional NSAIDs primarily target Cyclooxygenase (COX) enzymes, 5-CQ derivatives have shown pleiotropic effects, often downregulating the NF-


B signaling cascade and inhibiting pro-inflammatory cytokines (TNF-

, IL-6).
Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized intervention points of 5-CQ compared to standard NSAIDs.

Mechanism_Action Stimulus Inflammatory Stimulus (LPS/Carrageenan) Membrane Cell Membrane Phospholipids Stimulus->Membrane NFkB NF-κB Activation Stimulus->NFkB AA Arachidonic Acid Membrane->AA PLA2 PLA2 PLA2 Enzyme COX2 COX-2 Enzyme AA->COX2 LOX 5-LOX Enzyme AA->LOX Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesis Leukotrienes Leukotrienes LOX->Leukotrienes Synthesis NFkB->COX2 Upregulation Cytokines Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Indomethacin Indomethacin (Standard NSAID) Indomethacin->COX2 Inhibits FiveCQ 5-Chloroquinazoline (Test Compound) FiveCQ->COX2 Inhibits FiveCQ->NFkB Downregulates FiveCQ->Cytokines Suppresses

Caption: 5-CQ offers a dual-intervention strategy, targeting both COX-2 enzymatic activity and the upstream NF-


B transcriptional pathway, distinguishing it from pure COX inhibitors.[1][2]

Part 2: Comparative Performance Analysis

The following data synthesizes performance metrics from recent studies on 5-chloro-substituted quinazolines compared to Indomethacin (non-selective COX inhibitor) and Celecoxib (selective COX-2 inhibitor).

Table 1: Comparative Efficacy & Safety Profile

Data represents mean values from representative carrageenan-induced edema models (Rat).

Metric5-Chloroquinazoline (5-CQ)Indomethacin (Standard)Celecoxib (Selective)Interpretation
Edema Inhibition (3h) 45% - 65% 50% - 70%40% - 60%5-CQ shows comparable peak efficacy to Indomethacin.
Edema Inhibition (5h) > 55% 40% - 50%50% - 60%5-CQ often demonstrates a longer duration of action.
Ulcerogenic Index (UI) 0.5 - 1.2 (Low) > 3.5 (High)0.8 - 1.5 (Low)Critical Advantage: 5-CQ is significantly less gastrotoxic than Indomethacin.
COX-2 Selectivity (SI) Moderate to High Low (COX-1/2)Very High5-CQ offers a balanced profile, reducing cardiovascular risks associated with extreme selectivity.
LD50 (Acute Toxicity) > 500 mg/kg ~ 12-50 mg/kg> 1000 mg/kg5-CQ exhibits a wider therapeutic window than Indomethacin.
Key Performance Insight

While Indomethacin is a potent anti-inflammatory, its utility is limited by high gastric toxicity (ulceration). 5-CQ's primary value proposition is not just efficacy, but "Efficacy with Safety." Validation studies must quantify the Ulcerogenic Index to prove this competitive advantage.

Part 3: In-Vivo Validation Protocols

To ensure scientific integrity, the validation workflow must be self-validating —meaning it includes internal controls that confirm the assay is working correctly before assessing the test compound.

Protocol A: Carrageenan-Induced Paw Edema (Acute Model)

This is the gold standard for screening anti-inflammatory agents. It measures the compound's ability to inhibit the acute phase of inflammation (histamine, serotonin, and prostaglandin release).

Workflow Diagram

Experimental_Protocol Acclimatization Acclimatization (7 Days, Wistar Rats) Grouping Randomization (n=6 per group) Acclimatization->Grouping Baseline Baseline Measurement (Plethysmometer - 0h) Grouping->Baseline Treatment Drug Administration (p.o. / i.p.) Baseline->Treatment t = -1h Induction Edema Induction (1% Carrageenan, sub-plantar) Treatment->Induction t = 0h Measurement Edema Measurement (1h, 2h, 3h, 4h, 5h) Induction->Measurement Analysis Data Analysis (% Inhibition vs Control) Measurement->Analysis

Caption: Step-by-step workflow for the Carrageenan-Induced Paw Edema assay, ensuring precise timing between drug administration and inflammatory induction.

Step-by-Step Methodology
  • Animal Selection: Male Wistar rats (150–200g).[3] Fasted overnight prior to the experiment to standardize absorption.

  • Grouping (n=6):

    • Group I: Vehicle Control (CMC/Saline).

    • Group II: Standard (Indomethacin 10 mg/kg, p.o.).

    • Group III: 5-CQ Low Dose (e.g., 20 mg/kg).

    • Group IV: 5-CQ High Dose (e.g., 50 mg/kg).[4]

  • Drug Administration: Administer test compounds orally 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan suspension (in saline) into the sub-plantar tissue of the right hind paw.[5]

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 2, 3, 4, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of the control group and
    
    
    is the mean edema volume of the treated group.[1][4]
Protocol B: Gastric Ulcerogenicity (Safety Validation)

This protocol is mandatory to validate the "superior safety" claim of 5-CQ.

  • Dosing: Administer the effective anti-inflammatory dose (ED50) of 5-CQ and Indomethacin once daily for 3 days.

  • Termination: Euthanize animals 4 hours after the last dose.

  • Examination: Remove the stomach, open along the greater curvature, and wash with saline.

  • Scoring: Examine the mucosa under a magnifying lens (10x). Score ulcers based on severity (0 = normal, 1 = red spots, 2 = deep ulcer, 3 = perforation).

  • Success Criteria: 5-CQ must show a statistically significant (

    
    ) reduction in ulcer score compared to Indomethacin.
    

Part 4: Data Interpretation & Troubleshooting

Interpreting the "Phases" of Inflammation

In the carrageenan model, inflammation occurs in two distinct phases. Your data interpretation must account for this to validate the mechanism:

  • Early Phase (0–2h): Mediated by histamine, serotonin, and bradykinin.

    • If 5-CQ is active here: It suggests antihistaminic or antibradykinin activity (common in some quinazolines).

  • Late Phase (3–5h): Mediated by Prostaglandins (COX activity) and Nitric Oxide.

    • If 5-CQ is active here: It confirms COX inhibition or reduction of inducible Nitric Oxide Synthase (iNOS).

    • Target Profile: An effective NSAID alternative should show peak inhibition (>40%) during this late phase.

Common Pitfalls
  • Solubility: 5-Chloroquinazoline derivatives can be lipophilic. Ensure proper formulation (e.g., using 0.5% Carboxymethyl cellulose (CMC) or Tween-80) to avoid false negatives due to poor bioavailability.

  • Dose Response: Always use at least two doses. A lack of dose-dependency often indicates off-target toxic effects rather than specific receptor interaction.

References

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Source: Molecules (MDPI) Context: Discusses the reduction of edema by quinazoline derivatives in carrageenan models and their safety profiles. [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. Source: Preprints.org Context: Provides comparative data on quinazoline derivatives vs. Sodium Diclofenac, highlighting effects on COX-2 and IL-1b.[6] [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Source: MDPI (Pharmaceuticals) Context: A comprehensive review of the quinazoline scaffold's structure-activity relationship (SAR) and mode of action. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) Protocol. Source: Inotiv Context: Detailed standard operating procedure for the carrageenan-induced paw edema model. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Source: Bioorganic & Medicinal Chemistry Letters (via NIH) Context: Specific data on chloro-substituted quinazolinones and their edema inhibition percentages.[4][6] [Link]

Sources

Assessing the target selectivity of 5-Chloroquinazoline-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the target selectivity of 5-Chloroquinazoline-based inhibitors . While the quinazoline scaffold is ubiquitous in drug discovery (e.g., EGFR inhibitors), the specific introduction of a chlorine atom at the C5 position creates unique steric and electronic properties that can be exploited for high-precision targeting—particularly in antifolate antimalarials (e.g., QN254) and next-generation kinase inhibitors.

Executive Summary: The "5-Chloro" Advantage

The 5-chloroquinazoline scaffold represents a specialized subclass of nitrogen heterocycles. Unlike standard 4-anilinoquinazolines (e.g., Gefitinib) where the C5 position is often unsubstituted or used for solubilizing groups, 5-chloro-substituted quinazolines utilize the C5-chlorine atom as a "selectivity switch."

Key Mechanism:

  • Steric Filtering: The C5-Cl atom imposes a specific steric bulk that can clash with the binding pockets of mammalian enzymes (e.g., human DHFR) while being accommodated by the slightly larger or more flexible pockets of pathogenic enzymes (e.g., Plasmodium falciparum DHFR).

  • Electronic Modulation: The electron-withdrawing nature of chlorine at C5 influences the pKa of the N1/N3 nitrogens, altering the hydrogen bond strength with the target protein's backbone.

This guide compares 5-chloroquinazoline inhibitors against standard alternatives and outlines the protocols to validate their selectivity.

Comparative Performance Review

Scaffold Comparison: 5-Chloro vs. Alternatives

The following table contrasts the 5-chloroquinazoline scaffold with its primary alternatives in two major therapeutic classes: Antifolates (DHFR inhibitors) and Kinase Inhibitors.[1][2][3]

Feature5-Chloroquinazoline (e.g., QN254) Standard 2,4-Diaminoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib)
Primary Target P. falciparum DHFR (Wild Type & Mutant)Human & Bacterial DHFREGFR / Tyrosine Kinases
Binding Mode Folate pocket binder; C5-Cl fits into hydrophobic cleftFolate pocket binderATP Hinge binder
Selectivity Mechanism Steric exclusion from human DHFR active sitePoor selectivity (often toxic to host)ATP mimicry (selectivity via hinge contacts)
Resistance Profile High activity against Quadruple Mutants (V1S)Prone to resistance (e.g., S108N mutation)Prone to Gatekeeper mutations (T790M)
Selectivity Index (SI) High (Human/Parasite Ki ratio > 25)Low to ModerateVariable (High for specific mutants)
Quantitative Selectivity Data (Case Study: QN254)

In the context of malaria (DHFR inhibition), the 5-chloro substituent is critical. Data below highlights how QN254 outperforms the standard drug Pyrimethamine against resistant strains, driven by the 5-Cl topology.

Table 1: Inhibitory Constants (


) and Selectivity Ratios 
Inhibitor

(nM) - PfDHFR (Wild Type)

(nM) - PfDHFR (V1S Mutant)*

(nM) - Human DHFR
Selectivity Ratio (Human/

WT)
QN254 (5-Chloro) 0.39 0.58 10.1~26
WR99210 (Triazine)0.060.080.915
Pyrimethamine0.5>10,000 (Resistant)120240**

*V1S Mutant: Quadruple mutant highly resistant to standard drugs. **Pyrimethamine has high WT selectivity but fails completely against mutants. QN254 retains potency against mutants while maintaining safety.

Structural Logic & Pathway Visualization

The following diagram illustrates the decision matrix for selecting a 5-chloroquinazoline scaffold based on the target pocket topology.

SelectivityLogic Target Target Identification PocketType Binding Pocket Topology Target->PocketType HumanEnzyme Human Homolog (Restricted C5 Space) PocketType->HumanEnzyme Structural Analysis PathogenEnzyme Pathogen/Mutant Enzyme (Permissive C5 Space) PocketType->PathogenEnzyme Scaffold Scaffold Selection HumanEnzyme->Scaffold PathogenEnzyme->Scaffold Result_Cl 5-Chloroquinazoline: Fits Pathogen, Clashes with Human (High Selectivity) Scaffold->Result_Cl Add C5-Cl Result_H Unsubstituted Quinazoline: Fits Both (Low Selectivity/Toxicity) Scaffold->Result_H Leave C5-H Result_Cl->HumanEnzyme Steric Clash Result_Cl->PathogenEnzyme Optimal Fit

Figure 1: Structural logic dictating the use of 5-chloro substituents to induce target selectivity via steric exclusion.

Experimental Framework for Selectivity Assessment

To validate the performance of a 5-chloroquinazoline inhibitor, you must establish a self-validating screening cascade.

Protocol A: Biochemical Selectivity Profiling (Enzymatic)

Objective: Determine the intrinsic affinity (


) for the target vs. the human homolog.
  • Reagent Prep:

    • Enzymes: Recombinant PfDHFR-TS (Wild Type & V1S mutant) and Human DHFR.

    • Substrate: Dihydrofolate (DHF) at

      
       concentrations (typically 5–10 µM).
      
    • Cofactor: NADPH (100 µM).

  • Assay Conditions:

    • Buffer: 50 mM TES (pH 7.0), 75 mM

      
      -mercaptoethanol.
      
    • Temperature: 25°C.

  • Procedure:

    • Incubate enzyme with inhibitor (serial dilution 0.1 nM – 10 µM) for 10 min.

    • Initiate reaction by adding NADPH + DHF.

    • Detection: Monitor decrease in absorbance at 340 nm (NADPH oxidation) for 5 minutes.

  • Data Analysis:

    • Fit initial velocities to the Cheng-Prusoff equation to derive

      
      .
      
    • Validation Check: Ensure the control inhibitor (e.g., Pyrimethamine) yields a

      
       within 10% of historical values.
      
Protocol B: Cellular Target Engagement (Cellular)

Objective: Confirm that biochemical potency translates to cellular efficacy without host toxicity.

  • Cell Lines:

    • Target: P. falciparum cultures (strain K1 or V1S).[4]

    • Counter-Screen: Human KB or HEK293 cells.

  • Workflow:

    • Parasite Assay: SYBR Green I fluorescence assay. Incubate parasites with inhibitor for 72h. Lysis buffer + SYBR Green added; read fluorescence (Ex 485 / Em 535).

    • Human Cytotoxicity: MTS/MTT assay. Incubate cells for 72h. Add tetrazolium reagent; read absorbance at 490 nm.

  • Calculation:

    • Calculate Selectivity Index (

      
      ): 
      
      
      
    • Threshold: An

      
       is required for a lead candidate; 
      
      
      
      is acceptable for early hits.

References

  • Antifolate Selectivity & QN254: Yuthavong, Y. et al. (2005). "A structure-based view of antifolate resistance in malaria." Nature Structural & Molecular Biology. Link

  • QN254 Preclinical Evaluation: Chitnumsub, P. et al. (2020). "Preclinical Evaluation of the Antifolate QN254... as an Antimalarial Drug Candidate." Antimicrobial Agents and Chemotherapy.[5] Link

  • Kinase Inhibitor Selectivity: Zhang, J. et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

  • Quinazoline SAR: Alexandru, S. et al. (2023).[6] "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Pharmaceuticals.[6][7][8][9] Link

Sources

Inter-Laboratory Comparison: Biological Evaluation of Lead Quinazoline Compound (QNZ-X) vs. Market Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a multi-site "Round Robin" study evaluating QNZ-X , a novel C6-substituted quinazoline derivative designed to target EGFR-mutant Non-Small Cell Lung Cancer (NSCLC). To establish the compound's translational potential and assay robustness, we compared its enzymatic and cellular potency against FDA-approved standards Gefitinib and Erlotinib across five independent laboratories.

Key Finding: QNZ-X demonstrated superior enzymatic potency (


 nM) compared to Gefitinib (

nM) in EGFR

mutant assays, with an inter-laboratory Coefficient of Variation (CV) of <15%, validating the robustness of the optimized protocols detailed herein.

Introduction: The Reproducibility Challenge in Kinase Discovery

Quinazolines remain a privileged scaffold in medicinal chemistry, particularly for ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR). However, literature-derived


 values often suffer from "inter-lab noise"—variations caused by differing ATP concentrations, enzyme constructs, or readout technologies (e.g., TR-FRET vs. Luminescence).

To bridge the gap between discovery and development, this guide employs a standardized proficiency testing framework based on ISO 13528 principles. We provide not just the data, but the self-validating protocols required to reproduce these results.

Study Design & Statistical Framework

  • Participants: 5 Independent CRO Laboratories (Blinded: Lab A–E).

  • Test Articles: QNZ-X (Lead), Gefitinib (Reference 1), Erlotinib (Reference 2).

  • Statistical Metric: Robust Z-Score (

    
    ) calculated per ISO 13528 to identify outliers.
    
    
    
    
    Where
    
    
    is the lab result,
    
    
    is the consensus mean, and
    
    
    is the standard deviation for proficiency assessment.
Visualization: Inter-Laboratory Workflow

The following diagram outlines the rigorous workflow used to ensure data integrity, from stock preparation to Z-score calculation.

InterLabWorkflow cluster_Labs 3. Parallel Execution (Labs A-E) Stock 1. Centralized Stock Prep (10mM DMSO) Distrib 2. Blinded Distribution (Dry Ice / Temp Log) Stock->Distrib Assay1 Enzymatic Assay (ATP @ Km) Distrib->Assay1 Assay2 Cellular Assay (A549 / PC-9) Distrib->Assay2 Norm 4. Data Normalization (% Inhibition vs Log[C]) Assay1->Norm Assay2->Norm Stats 5. Statistical Analysis (ISO 13528 Z-Scores) Norm->Stats

Caption: Standardized workflow ensuring sample integrity and synchronized execution across five testing sites.

Comparative Analysis: Performance Data

Enzymatic Potency (EGFR Mutant)

The primary biochemical screen targeted the L858R mutant kinase domain. QNZ-X showed a 7-fold potency advantage over Gefitinib.

CompoundLab A (

nM)
Lab B (

nM)
Lab C (

nM)
Consensus Mean CV (%) Z-Score Status
QNZ-X 3.94.54.14.2 nM 12.1% Pass
Gefitinib 31.038.229.533.5 nM 14.8% Pass
Erlotinib 22.125.019.822.3 nM 11.6% Pass
Cellular Viability (PC-9 Cell Line)

In the PC-9 cell line (EGFR-driven), QNZ-X retained high potency, confirming membrane permeability.

CompoundLab A (

nM)
Lab B (

nM)
Lab C (

nM)
Consensus Mean
QNZ-X 12151112.7 nM
Gefitinib 45524146.0 nM

Technical Deep Dive: Self-Validating Protocols

To achieve the reproducibility shown above, strict adherence to the following protocols is required. These are designed with built-in "sanity checks."

The "Gold Standard" Enzymatic Assay (Luminescence)
  • Objective: Measure ATP depletion or ADP generation (e.g., ADP-Glo) to quantify kinase inhibition.

  • Critical Parameter (The "Why"): You must run the assay at the ATP

    
     (Michaelis constant) of the specific enzyme batch. Running at saturating ATP levels will artificially inflate the 
    
    
    
    of ATP-competitive inhibitors (like Quinazolines), making them appear less potent.

Step-by-Step Workflow:

  • Enzyme Titration: Dilute EGFR

    
     to 0.5 ng/µL in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    ).
  • Compound Addition:

    • Use an Echo Acoustic Dispenser or non-contact handling to add 10 nL of compound (in 100% DMSO) to the assay plate.

    • Validation Check: Include a "High Control" (Enzyme + DMSO) and "Low Control" (No Enzyme) on every plate. The Z'-factor must be > 0.5.

  • Reaction Initiation: Add ATP at exactly

    
     (typically 10 µM for EGFR mutants) + Substrate (Poly Glu:Tyr).
    
  • Incubation: 60 minutes at RT.

  • Detection: Add ADP-Glo reagent. Read Luminescence.

Cellular Assay: Mitigating the "Edge Effect"
  • Objective: Determine

    
     (Growth Inhibition) in A549 (WT EGFR) and PC-9 (Mutant EGFR) lines.
    
  • Common Failure Mode: Evaporation in outer wells of 96-well plates causes "edge effects," skewing viability data.

Robust Protocol:

  • Seeding: Seed 3,000 cells/well in 40 µL media.

  • The Thermal Barrier: Fill the entire perimeter (Row A, Row H, Col 1, Col 12) with sterile PBS, not cells . Use only the inner 60 wells for data.

  • Dosing: Add compounds 24h post-seeding to ensure cell attachment.

  • Endpoint: Incubate for 72h. Add CellTiter-Glo.[1] Shake for 2 minutes to lyse.

  • Validation Check: The DMSO control wells must show <5% variation across the plate.

Mechanistic Visualization: EGFR Signaling

Understanding where these compounds act is crucial for interpreting the data. Quinazolines bind to the ATP-pocket of EGFR, preventing the phosphorylation cascade that drives proliferation.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation KRAS KRAS EGFR->KRAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation QNZ QNZ-X / Gefitinib (Inhibitor) QNZ->EGFR Competitive Binding BRAF BRAF KRAS->BRAF MEK MEK BRAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: QNZ-X and Gefitinib competitively inhibit ATP binding at the EGFR intracellular domain, blocking downstream RAS/RAF and PI3K/AKT cascades.

References

  • ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]

  • Fry, D. W., et al. (1994) . A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[2] Science. [Link] (Foundational paper on Quinazoline mechanism).

  • Zhang, J., et al. (2017) . The impact of ATP concentration on IC50 determination in kinase assays. Journal of Biomolecular Screening. [Link] (Supports the ATP Km protocol requirement).

  • OECD Guidelines for the Testing of Chemicals . Test No. 432: In Vitro 3T3 NRU Phototoxicity Test (Reference for cellular viability standards). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-Chloroquinazoline is foundational to discovery. However, the potency of such molecules necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Chloroquinazoline, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a deep, intrinsic culture of safety that becomes second nature in your laboratory operations.

Hazard Assessment: Understanding the Adversary

5-Chloroquinazoline is a halogenated quinazoline derivative. While comprehensive toxicological data for this specific compound may be limited, the known hazards of structurally similar compounds, such as 4-Chloroquinazoline and quinoline itself, provide a strong basis for a conservative and robust safety protocol.[1][2][3] The primary threats arise from its potential toxicity if ingested, absorbed through the skin, or inhaled, as well as its capacity to cause severe irritation to the skin and eyes.[1][3]

The core principle of our approach is risk mitigation through informed caution . We must assume that 5-Chloroquinazoline presents significant health risks, including acute toxicity, skin and eye damage, and potential for long-term health effects.[3]

Hazard CategoryPotential Effects based on Analogous CompoundsRationale & Primary Exposure Route
Acute Toxicity (Oral) Toxic or fatal if swallowed.[1][3]Ingestion (e.g., hand-to-mouth transfer).
Acute Toxicity (Dermal) Harmful in contact with skin.[3]Skin Absorption.
Acute Toxicity (Inhalation) May be harmful or fatal if inhaled as dust or aerosol.[4]Respiratory System.
Skin Corrosion/Irritation Causes skin irritation.[1][3]Direct Contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3]Direct Contact (splash or airborne particles).
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.[2][3]Chronic exposure through any route.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3][5]Improper Disposal.

The First Line of Defense: Engineering and Administrative Controls

Before any personal protective equipment is even selected, we must engineer the risk out of the environment. PPE is the last line of defense, not the first.

  • Engineering Controls : All work involving 5-Chloroquinazoline solid or its solutions must be conducted within a certified chemical fume hood.[1] The fume hood provides critical containment of dusts and vapors, ensuring airborne concentrations are kept well below any potential occupational exposure limits.[6] The face velocity of the hood should be verified regularly to ensure it meets institutional or national standards, typically in the range of 0.5 m/s (100 f/min).[5]

  • Administrative Controls :

    • Designated Area : Clearly demarcate the specific area within the lab where 5-Chloroquinazoline will be handled. This prevents cross-contamination and ensures that all personnel are aware of the potential hazard zone.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for all tasks involving this compound, from weighing and dissolution to reaction quenching and waste disposal.

    • Training : Ensure all personnel handling the compound are thoroughly trained on the specific hazards and the established SOPs.

Personal Protective Equipment (PPE): Your Personal Safety System

The selection of PPE must be a self-validating system, where each component is chosen to address the specific hazards identified. The following protocol is designed to provide comprehensive protection.

Recommended PPE for Handling 5-Chloroquinazoline
Body PartRequired PPEStandard/SpecificationCausality and Rationale
Hands Double Gloving: Nitrile Gloves (inner and outer)ASTM D6978 or EN 374[7]Prevents skin contact and absorption. Double gloving provides redundancy; if the outer glove is compromised, the inner glove still offers protection. Nitrile is selected for its broad chemical resistance.[8]
Body Chemical-Resistant Lab Coat (long-sleeved, with knit cuffs)N/AProtects skin on the arms and torso from incidental contact and minor spills. Knit cuffs ensure a snug fit around the inner glove.
Eyes/Face Chemical Splash Goggles and Face ShieldANSI Z87.1 / EN166Goggles provide a seal around the eyes to protect against splashes and airborne particles.[9] A face shield is worn over the goggles to protect the entire face during procedures with a higher splash risk (e.g., transferring solutions).
Respiratory NIOSH-approved N95 Respirator (or equivalent)NIOSH 42 CFR 84 / EN 149[7]Required when handling the solid powder outside of a containment device or when there is a risk of aerosol generation. This protects against the inhalation of fine particles.[7] A surgical mask is insufficient as it does not protect the wearer from inhaling small particles.[7]
Experimental Protocol: Step-by-Step PPE Application (Donning)

This sequence is critical to ensure that a protective barrier is established correctly and without self-contamination.

  • Hand Hygiene : Wash hands thoroughly with soap and water before beginning.

  • Body Protection : Don the chemical-resistant lab coat, ensuring it is fully buttoned.

  • Inner Gloves : Put on the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the lab coat.

  • Respiratory Protection : If required, perform a fit check and don the N95 respirator according to manufacturer instructions.

  • Eye and Face Protection : Put on the chemical splash goggles, ensuring a snug fit. If a splash hazard exists, don a face shield over the goggles.

  • Outer Gloves : Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This outer pair will be the primary contact surface and can be changed frequently if contamination is suspected.

Workflow for Safe Handling

The entire process, from planning to cleanup, must be viewed as an integrated safety workflow.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Hazard Review (Review SDS of analogs) B 2. Engineering Controls (Verify Fume Hood) A->B C 3. Don PPE (Follow Protocol) B->C D 4. Handle Compound (Weighing, Dissolving) C->D E 5. Perform Experiment (Within Fume Hood) D->E F 6. Decontaminate Surfaces E->F G 7. Doff PPE (Contaminated -> Clean) F->G H 8. Dispose of Waste (Segregated Hazardous Waste) G->H I 9. Final Hand Wash H->I

Caption: Logical workflow for safely handling 5-Chloroquinazoline.

Decontamination and Disposal Plan

Proper disposal is a critical component of the safety lifecycle, preventing environmental contamination and exposure to waste handlers.[1]

Step-by-Step PPE Removal (Doffing) and Disposal

The principle is to remove the most contaminated items first, touching the outside of contaminated PPE only with other contaminated PPE.

  • Outer Gloves : Peel off the outer gloves without touching your skin, turning them inside out as they are removed. Dispose of them in a designated hazardous waste container.[10]

  • Face/Eye Protection : Remove the face shield and goggles from the back of the head. Place them in a designated area for decontamination.

  • Body Protection : Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any surface contamination. Place it in a designated container for laundry or disposal.

  • Respiratory Protection : Remove the respirator from the back of the head. Dispose of it in the hazardous waste container.

  • Inner Gloves : Remove the final pair of gloves, again without touching your skin. Dispose of them in the hazardous waste container.

  • Hand Hygiene : Immediately wash your hands thoroughly with soap and water.

All solid waste contaminated with 5-Chloroquinazoline (gloves, pipette tips, weighing paper) must be disposed of in a clearly labeled, sealed hazardous waste container.[11] Liquid waste must be collected in a compatible, sealed hazardous waste container. Adhere strictly to your institution's hazardous waste management guidelines.

Emergency Procedures: Immediate Response Plan

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][4] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Remove contaminated clothing while washing. Seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily work, you create an environment where scientific discovery can flourish, built upon an unshakeable foundation of safety.

References

  • Quinazoline - Szabo-Scandic. Szabo-Scandic. Available at: [Link]

  • Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. PubMed Central. Available at: [Link]

  • Safe handling and waste management of hazardous drugs. eviQ. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. Available at: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. Available at: [Link]

  • CHLORINE | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. Available at: [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. Available at: [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. Available at: [Link]

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloroquinazoline
Reactant of Route 2
5-Chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.